Aluminum;copper;oxygen(2-)
Description
Evolution of Research on Al-Cu-O Compounds
The scientific journey into the Al-Cu-O system is part of a broader exploration of mixed metal oxides. Initial interest in binary oxides of copper and aluminum set the stage for investigating their more complex ternary counterparts. Early research was often driven by metallurgical studies, where the formation of intermetallic compounds at copper-aluminum interfaces was a key focus, particularly concerning the mechanical properties and reliability of alloys and composites. mdpi.comresearchgate.net Studies on the diffusion and interaction between copper and aluminum layers revealed the formation of various intermetallic phases, such as Al₂Cu and Al₄Cu₉, even at moderate temperatures. mdpi.comresearchgate.net
The discovery of high-temperature superconductivity in cuprate (B13416276) ceramics in the 1980s, such as in yttrium barium copper oxide (YBCO), sparked a massive surge in research into complex copper-containing oxides. wikipedia.org While Al-Cu-O systems are not typically high-temperature superconductors, this era of intense investigation into copper oxides broadened the synthetic toolkit and theoretical understanding applicable to them. The focus then expanded to the specific functional properties of ternary Al-Cu-O phases. A significant milestone was the identification of p-type transparent conductivity in CuAlO₂ with a delafossite (B1172669) structure, which addressed a long-standing challenge in materials science for creating all-oxide transparent electronics. aip.orgdepaul.edu Concurrently, the catalytic potential of spinel-structured copper aluminate (CuAl₂O₄) drew considerable attention, building on the knowledge of other spinel catalysts. ikifp.edu.pl Modern research continues this trajectory, employing advanced synthesis techniques like sonochemical methods, sol-gel processes, and mechanochemical synthesis to create nanostructured Al-Cu-O materials with tailored properties for specific applications. nih.govphysics.gov.azresearchgate.net
Significance of Al-Cu-O Compounds in Modern Inorganic Materials Science
The importance of Al-Cu-O compounds stems from their versatile properties, which make them suitable for a wide range of high-tech applications. depaul.eduuoguelph.ca
Transparent Conducting Oxides (TCOs): One of the most significant roles of Al-Cu-O compounds is in the field of transparent electronics. While most TCOs are n-type semiconductors (e.g., ITO, ZnO), CuAlO₂ was one of the first materials demonstrated to exhibit p-type conductivity combined with optical transparency. aip.orgdepaul.edu This discovery is crucial for the development of transparent p-n junctions, which are the building blocks for "invisible" electronic devices like transparent transistors, ultraviolet light-emitting diodes, and improved solar cells. depaul.edumdpi.com
Catalysis: Copper aluminate spinel (CuAl₂O₄) is a robust and thermally stable catalyst. physics.gov.azuoguelph.ca The presence of both copper and aluminum ions in specific lattice sites provides active centers for various chemical reactions, including oxidation and reduction processes. uoguelph.ca Its applications include the catalytic oxidation of carbon monoxide and various organic compounds, as well as the reduction of nitrogen oxides, making it relevant for environmental remediation and industrial chemical synthesis. researchgate.net
Pigments and Coatings: The thermal and chemical stability of CuAl₂O₄ makes it an excellent candidate for use as a high-performance pigment in ceramics and paints. researchgate.net Its distinct color and durability ensure long-lasting applications where resistance to heat and chemical attack is required.
Energetic Materials: Nano-structured Al-CuO composites are a type of thermite, which are materials that can undergo highly exothermic reactions. preprints.orgresearchgate.net These materials are investigated for applications where a rapid, localized release of energy is needed.
Sensors: The electrical properties of copper oxides are sensitive to the surrounding atmosphere, which allows them to be used in gas sensors. nih.gov The stability and high surface area of nanostructured Al-Cu-O materials can enhance the sensitivity and selectivity of these sensors.
Classification and Structural Diversity within Al-Cu-O Systems
The combination of aluminum, copper, and oxygen can result in several distinct crystal structures, each conferring unique properties. The most prominent of these are the spinel and delafossite structures.
The spinel structure, with the general formula AB₂O₄, is a key phase in the Al-Cu-O system. In this structure, oxygen anions form a face-centered cubic (FCC) lattice, and the metal cations (Cu²⁺ and Al³⁺) occupy the tetrahedral and octahedral interstitial sites within this lattice. uoguelph.ca
Copper aluminate (CuAl₂O₄) can exist in different forms depending on the distribution of these cations:
Normal Spinel: Cu²⁺ ions occupy the tetrahedral sites, and Al³⁺ ions occupy the octahedral sites.
Inverse Spinel: The tetrahedral sites are occupied by Al³⁺ ions, while the octahedral sites are shared by both Cu²⁺ and Al³⁺ ions.
CuAl₂O₄ is often a partially inverted spinel, meaning the cation distribution is somewhere between these two extremes. researchgate.net This cation arrangement significantly influences the material's magnetic, electronic, and catalytic properties. uoguelph.ca Synthesis of CuAl₂O₄ is typically achieved through high-temperature solid-state reactions of the constituent oxides or through wet-chemical routes like co-precipitation, sol-gel, and sonochemical methods, which can produce nanostructured particles at lower temperatures. physics.gov.azresearchgate.nettandfonline.com
Table 1: Properties of CuAl₂O₄ Spinel
| Property | Description | References |
|---|---|---|
| Crystal Structure | Cubic Spinel (Normal, Inverse, or Mixed) | uoguelph.ca, physics.gov.az, researchgate.net |
| Synthesis Methods | Solid-state reaction, co-precipitation, sol-gel, sonochemical | uoguelph.ca, physics.gov.az, researchgate.net |
| Key Properties | Thermal stability, mechanical resistance, catalytic activity | uoguelph.ca, physics.gov.az |
| Primary Applications | Catalyst, pigment, sensor material | uoguelph.ca, researchgate.net |
The delafossite structure, with the general formula ABO₂, is another critical phase found in the Al-Cu-O system. These materials are characterized by a layered structure. mdpi.com In CuAlO₂, layers of linearly coordinated O-Cu⁺-O "dumbbells" alternate with layers of edge-sharing AlO₆ octahedra, stacked along the c-axis. aip.orgdepaul.edu
This unique layered arrangement leads to highly anisotropic properties. Electrical conductivity is typically much higher within the copper-containing planes than perpendicular to them. aip.org The primary significance of CuAlO₂ is its status as a p-type transparent conducting oxide, a rare property among oxide materials. depaul.edunih.gov The synthesis of pure-phase CuAlO₂ can be challenging, as high temperatures can lead to the evaporation of copper or the formation of the more stable CuAl₂O₄ spinel phase as an impurity. aip.org
Table 2: Properties of CuAlO₂ Delafossite
| Property | Description | References |
|---|---|---|
| Crystal Structure | Rhombohedral or Hexagonal (Layered) | aip.org, mdpi.com |
| Synthesis Methods | Solid-state reaction, laser ablation, hydrothermal synthesis | depaul.edu |
| Key Properties | p-type conductivity, optical transparency, anisotropic transport | aip.org, depaul.edu, nih.gov |
| Primary Applications | Transparent conductor for p-n junctions, UV LEDs, solar cells | depaul.edu |
Beyond the well-defined spinel and delafossite compounds, the Al-Cu-O system can form other phases and solid solutions.
Composite Materials: Through various synthesis methods, it is possible to create nanocomposites where distinct oxide phases, such as CuO and Al₂O₃, coexist. scirp.org These materials are often designed to leverage the properties of each component, for instance, using the high surface area of alumina (B75360) to support catalytically active copper oxide nanoparticles. acs.org
Solid Solutions: It is possible to substitute other metal ions into the CuAl₂O₄ lattice to form solid solutions. For example, studies have been conducted on CdxCu₁₋ₓAl₂O₄, where cadmium ions replace some of the copper ions, altering the cation distribution and lattice parameters of the spinel structure. researchgate.net Similarly, supersaturated solid solutions of copper in an aluminum matrix can be formed through processes like mechanical alloying, which can then precipitate oxide phases upon thermal treatment. researchgate.net
Intermetallic Precursors: The formation of Al-Cu intermetallic compounds (e.g., Al₂Cu) can be a step in the synthesis of the final oxide material. mdpi.com In some reactive synthesis routes, these intermetallics form first and are subsequently oxidized to create the desired mixed-oxide phase.
Defining Key Research Challenges and Opportunities
Despite significant progress, research in the Al-Cu-O system faces several challenges that also present opportunities for future innovation.
Key Research Challenges:
Phase Purity and Stoichiometry Control: Synthesizing pure, single-phase compounds like CuAlO₂ without contamination from other phases (e.g., CuAl₂O₄ or CuO) remains a significant challenge. aip.org This requires precise control over temperature, atmosphere, and precursor chemistry during synthesis.
Understanding Defect Chemistry: The electrical properties of compounds like CuAlO₂ are highly dependent on native defects, such as copper vacancies or oxygen interstitials. depaul.edu A deeper understanding and control of these defects are necessary to optimize performance for electronic applications.
Interfacial Stability: In composite materials and device applications, the interface between Al-Cu-O compounds and other materials is critical. The formation of brittle intermetallic compounds at the interface between copper and aluminum, for example, is a major challenge in creating reliable joints for electronic and battery applications. researchgate.net
Scalability of Nanomaterial Synthesis: While many novel synthesis methods for producing nanostructured Al-Cu-O materials have been developed in the lab, scaling these processes for industrial production in a cost-effective and environmentally friendly manner is a major hurdle. nih.gov
Key Research Opportunities:
Novel P-type TCOs: While CuAlO₂ is a benchmark p-type TCO, there is an ongoing search for new delafossite-type materials or other Al-Cu-O structures with improved conductivity and transparency. mdpi.com
Advanced Catalysts: There is an opportunity to design highly efficient and selective catalysts by controlling the nanostructure, surface area, and cation distribution in CuAl₂O₄. ikifp.edu.placs.org This includes developing catalysts for green chemistry applications and for reducing industrial emissions.
Energy Storage and Conversion: The redox properties of copper make Al-Cu-O compounds potentially useful in energy applications, such as electrodes for batteries or as oxygen carriers in chemical looping combustion, a technology for carbon capture. acs.org
Sustainable Materials Processing: Developing greener synthesis routes that use less energy and avoid hazardous precursors is a key opportunity. royalsocietypublishing.org Furthermore, leveraging Al-Cu-O chemistry could play a role in strategies for decarbonizing the aluminum industry. europa.eu
Table 3: List of Compounds
| Compound Name | Formula |
|---|---|
| Aluminum Oxide | Al₂O₃ |
| Copper(I) Oxide | Cu₂O |
| Copper(II) Oxide | CuO |
| Copper Aluminate | CuAl₂O₄ |
| Copper Aluminum Oxide | CuAlO₂ |
| Yttrium Barium Copper Oxide | YBa₂Cu₃O₇₋ₓ |
| Cadmium Copper Aluminate | CdxCu₁₋ₓAl₂O₄ |
| Aluminum Copper (Intermetallic) | Al₂Cu |
Structure
2D Structure
Properties
Molecular Formula |
AlCuO+3 |
|---|---|
Molecular Weight |
106.53 g/mol |
IUPAC Name |
aluminum;copper;oxygen(2-) |
InChI |
InChI=1S/Al.Cu.O/q+3;+2;-2 |
InChI Key |
UNRNJMFGIMDYKL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Al+3].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Precursor Chemistry for Al Cu O Compounds
Solution-Based Synthesis Techniques
Solution-based methods are widely employed for the synthesis of Al-Cu-O compounds due to their versatility and ability to achieve homogeneity at the atomic level. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to form the desired product.
The sol-gel process is a wet-chemical technique used for fabricating various nanostructures, particularly metal oxides. researchgate.netwikipedia.org It involves the transition of a system from a liquid "sol" (a colloidal suspension of particles) to a solid "gel" phase. mdpi.com This method allows for the synthesis of materials with high purity and homogeneity at low temperatures.
The process begins with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, which are dissolved in a solvent like water or alcohol. researchgate.netrsc.org This leads to the formation of a colloidal solution, or sol. wikipedia.org As the reaction progresses, the sol evolves into a gel, which is an integrated network containing both a liquid and a solid phase. wikipedia.orgmdpi.com The final material is obtained after drying and heat treatment (calcination) of the gel. mdpi.com
For the synthesis of Al-Cu-O compounds, precursors such as aluminum nitrate and copper nitrate are often used. researchgate.netrjb.ro The choice of precursors and reaction conditions, including temperature and pH, significantly influences the properties of the final product. For instance, in the synthesis of alumina (B75360) nanoparticles, aluminum nitrate mixed with citric acid was heated to form a gel, which was then dried and sintered at various temperatures to obtain different phases of alumina. researchgate.net
Table 1: Parameters in Sol-Gel Synthesis of Alumina Nanoparticles
| Parameter | Condition | Resulting Phase | Average Crystallite Size |
|---|---|---|---|
| Sintering Temperature | 800°C | γ-alumina | 11.5 nm |
| Sintering Temperature | 1000°C | γ-alumina and α-alumina | Not specified |
| Sintering Temperature | ≥ 1100°C | α-alumina | 49 nm |
Data sourced from a study on the sol-gel synthesis of alumina nanoparticles. researchgate.net
In the sol-gel process, solvents are crucial for facilitating the hydrolysis and condensation reactions that form the gel network. researchgate.net The choice of solvent can affect the porosity, surface area, and mechanical strength of the resulting material. researchgate.net Common solvents include alcohols and deionized water.
Gelling agents, or structure-directing agents, play a significant role in controlling the morphology and properties of the synthesized materials. For instance, polyethylene glycol (PEG) has been used as a surfactant and agglomeration controlling agent in the sol-gel synthesis of copper oxide films. ekb.eg The concentration of PEG can influence the optical properties of the resulting coat. ekb.eg In another study, polyvinyl alcohol (PVA) was used as a stabilizing agent in the sol-gel synthesis of CuO, Cu-Mn, and Cu-Co nanocomposites.
Template-assisted sol-gel methods utilize a template, such as a polymer or a porous membrane, to direct the formation of the desired nanostructure. This approach allows for precise control over the size, shape, and porosity of the final product.
Modified sol-gel routes can involve the use of complexing agents or alternative precursors to tailor the properties of the material. For example, the Pechini process, a modified sol-gel method, uses a chelating agent like citric acid to form a stable solution of metal ions, which then polymerizes with a polyhydroxy alcohol to form a resin. This method is particularly useful for synthesizing multicomponent oxide systems.
Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in a closed system, typically an autoclave, at elevated temperatures and pressures. sapub.orgmdpi.com The solvent used is water in hydrothermal synthesis and a non-aqueous solvent in solvothermal synthesis. These techniques are known for producing crystalline materials with well-defined morphologies. researchgate.net
For Al-Cu-O compounds, hydrothermal synthesis can be used to produce nanoparticles with specific sizes and shapes. For example, copper oxide (Cu₂O) and aluminum oxide (Al₂O₃) nanoparticles have been successfully fabricated through a facile hydrothermal route using metal salts, de-ionized water, and gallic acid as a stabilizing agent. researchgate.net The resulting crystallite sizes were 24 nm for aluminum oxide and 26 nm for copper oxide. researchgate.net
The reaction parameters, such as temperature, pressure, and reaction time, have a significant impact on the final product. rdd.edu.iq For instance, in the synthesis of copper oxide nanowires, the reaction time and the concentration of the reducing agent were found to be the main influencing factors. mdpi.com
Co-precipitation is a widely used method for synthesizing multicomponent materials from a solution containing the precursor salts of the desired elements. rsc.org The addition of a precipitating agent, such as sodium carbonate or sodium hydroxide, leads to the simultaneous precipitation of the metal hydroxides or carbonates. rsc.orgaip.org These precursors are then filtered, washed, dried, and calcined to obtain the final oxide material. rsc.org
This technique is valued for its simplicity and cost-effectiveness. aip.orgresearchgate.net Key parameters that influence the catalytic performance of the final product include pH, temperature, and aging time. rsc.org For the synthesis of Cu/ZnO/Al₂O₃ catalysts, co-precipitation temperatures between 60°C and 70°C and pH values between 6 and 7 are considered crucial for achieving optimal material properties. rsc.org
Table 2: Co-precipitation Synthesis of Al₂O₃ Nanoparticles
| Precursors | Precipitating Agent | Calcination Temperature | Resulting Phase | Average Crystallite Size |
|---|---|---|---|---|
| Aluminium sulfate | NaOH | Not specified | Not specified | 35 nm |
| Aluminum hydroxide | Not applicable | 600°C | γ-AlOOH and γ-Al₂O₃ | Not specified |
| Aluminum hydroxide | Not applicable | 1000°C | γ-Al₂O₃ and α-Al₂O₃ | Not specified |
Data compiled from studies on the co-precipitation synthesis of Al₂O₃ nanoparticles. researchgate.netniif.hu
Solution combustion synthesis is a technique that utilizes a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and a fuel (e.g., urea, glycine). rjb.roresearchgate.net This method is characterized by its short reaction times and the production of fine, crystalline powders. researchgate.net
In a typical process for synthesizing Cu-Al₂O₃ nanocomposites, copper and aluminum nitrates act as oxidizers, while urea serves as the fuel. researchgate.net The reaction is initiated by heating the precursor mixture, leading to a rapid, self-propagating combustion that results in the formation of the desired oxide. The fuel-to-oxidizer ratio is a critical parameter that influences the properties of the final product, with the best conditions for microhardness and wear resistance often achieved at a specific ratio. researchgate.net
Bio-mediated and Eco-friendly Synthetic Routes
The pursuit of sustainable and environmentally benign chemical processes has led to the exploration of bio-mediated synthesis for various inorganic materials, including copper aluminate nanoparticles. This approach utilizes biological entities or their extracts as reducing and capping agents, offering a green alternative to conventional chemical methods.
One notable example is the synthesis of copper aluminate nanoparticles (CAOT) using the extract of Ocimum sanctum (tulsi). In this method, the phytochemicals present in the tulsi extract, such as eugenol, caryophyllene, and various acids, act as reducing agents for the metal precursors. The process involves the combustion of a mixture of the metal nitrates with the plant extract. This bio-mediated route has been shown to influence the structural and optical properties of the resulting copper aluminate nanoparticles. For instance, nanoparticles synthesized using tulsi extract have demonstrated a smaller crystallite size and a higher energy band gap compared to those synthesized using a conventional chemical fuel like urea rsc.org. The complex biochemical interactions involving the plant-derived molecules facilitate the conversion of metal precursors into the desired nanoparticles and also stabilize them by preventing agglomeration rsc.org.
While direct bio-mediated synthesis of mixed Al-Cu-O compounds is an emerging area, the principles are well-established for the individual oxides. Plant extracts from a wide variety of species have been successfully used to produce copper oxide (CuO) and aluminum oxide (Al₂O₃) nanoparticles rsc.orgsemanticscholar.orgnih.govsciopen.comnih.gov. These green synthesis approaches are advantageous as they are cost-effective, non-toxic, and environmentally friendly, avoiding the use of harsh chemicals rsc.orgnih.gov. The biomolecules in the plant extracts serve a dual role as both reducing and stabilizing agents, influencing the size, shape, and surface chemistry of the nanoparticles rsc.orgnih.gov.
The following table summarizes the key aspects of a bio-mediated synthesis of copper aluminate nanoparticles.
| Parameter | Bio-mediated Synthesis (Tulsi Extract) | Reference |
| Reducing Agent | Ocimum sanctum (tulsi) extract | rsc.org |
| Resulting Phase | Cubic Copper Aluminate | rsc.org |
| Morphology | Hexagonal shape | rsc.org |
| Key Advantage | Smaller crystallite size, higher energy band gap | rsc.org |
Solid-State Reaction Approaches
Solid-state reactions are a cornerstone of inorganic materials synthesis and are widely employed for producing Al-Cu-O compounds. These methods involve the reaction between solid reactants at elevated temperatures or under mechanical stress.
Calcination and sintering are high-temperature processes used to induce phase transformations and densification in solid materials. In the context of Al-Cu-O systems, these methods are used to form copper aluminate phases from precursor oxides or salts.
The solid-state reaction between copper oxide (CuO) and aluminum oxide (Al₂O₃) is a complex process that is highly dependent on the sintering temperature and the phases of the precursors researchgate.net. The sintering of alumina ceramics with the addition of small amounts of CuO can lead to the formation of copper aluminate spinel (CuAl₂O₄) and cuprous aluminate (CuAlO₂) researchgate.net. For instance, when CuO is mixed with γ-Al₂O₃ and α-Al₂O₃ precursors and fired at temperatures between 1050–1150 °C, quantitative transformation into these aluminate phases can be achieved researchgate.net. However, at temperatures above 1000°C, the CuAl₂O₄ phase may begin to decompose, transforming into CuAlO₂ cabidigitallibrary.org.
The addition of CuO as a sintering aid can also enhance the densification of alumina ceramics at lower temperatures compared to pure alumina researchgate.net. The table below outlines the effect of sintering temperature on the formation of copper aluminate phases.
| Sintering Temperature | Observed Phases/Events | Reference |
| 1050–1150 °C | Formation of CuAl₂O₄ and CuAlO₂ | researchgate.net |
| > 1000 °C | Decomposition of CuAl₂O₄ to CuAlO₂ | cabidigitallibrary.org |
Mechanochemical synthesis is a solvent-free technique that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural changes in materials. This method has been successfully applied to the synthesis of Cu-Al/Al₂O₃ composites from a mixture of copper oxide (CuO) and aluminum (Al) powders sibran.ruipme.ru.
During high-energy ball milling, the repeated fracturing and cold welding of the powder particles lead to intimate mixing at the atomic level. The mechanical energy can initiate a reduction-oxidation reaction where aluminum reduces copper oxide to metallic copper, forming aluminum oxide (Al₂O₃) as a byproduct. The in-situ formed copper can then react with the excess aluminum to form various copper aluminide intermetallic phases, such as Cu₉Al₄ and CuAl₂ ipme.ruresearchgate.net. The final product is a composite material consisting of a copper or copper aluminide matrix reinforced with fine alumina particles sibran.ruipme.ru.
The reaction pathway and the final phases are influenced by milling parameters such as milling speed, time, and the initial composition of the powder mixture sibran.ru. For example, milling a CuO-Al mixture at a higher speed can lead to a faster reduction of CuO sibran.ru. The formation of a CuAlO₂ spinel structure at the copper-alumina interface has also been reported in mechanochemically synthesized composites researchgate.net.
The following table summarizes the outcomes of mechanochemical synthesis of Al-Cu-O systems.
| Initial Reactants | Milling Process | Resulting Phases | Reference | | --- | --- | --- | | CuO, Al | High-energy ball milling | Cu, Al₂O₃, Cu-Al intermetallics (e.g., Cu₉Al₄, CuAl₂) | sibran.ruipme.ruresearchgate.net | | Cu, Aluminum Nitrate | Mechanical milling and heating | CuO, Al₂O₃ (subsequent reduction to Cu-Al₂O₃ composite) | researchgate.net |
Vapor-Phase Deposition and Thin Film Fabrication
Vapor-phase deposition techniques are crucial for the fabrication of high-quality thin films of Al-Cu-O compounds, which are essential for various electronic and optical applications. These methods involve the deposition of a material from the vapor phase onto a substrate.
Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is transformed into a vapor phase, transported through a vacuum or low-pressure gas, and condensed onto a substrate as a thin film wikipedia.orgwevolver.comhighpurityaluminum.com. Common PVD processes include sputtering and evaporation wikipedia.orghighpurityaluminum.com.
For the deposition of Al-Cu-O films, sputtering from a target containing both aluminum and copper in an oxygen-containing atmosphere is a viable approach. In this process, energetic ions bombard the target material, causing atoms to be ejected and subsequently deposit on the substrate highpurityaluminum.com. The composition of the resulting film can be controlled by the target composition and the partial pressure of oxygen in the chamber. Copper Aluminum Oxide (CuO·Al₂O₃) is available as an evaporation material for PVD processes, indicating its use in creating thin films with specific electrical and optical properties samaterials.com.
The deposition of copper films onto aluminum oxide substrates is a common application of PVD, particularly in the electronics industry for creating conductive pathways on ceramic circuit boards royal-source.com. This often involves an initial plasma cleaning of the substrate followed by ion-beam assisted deposition to enhance film adhesion royal-source.com.
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film wikipedia.org. CVD is widely used for depositing a variety of materials, including oxides and metals.
The simultaneous deposition of aluminum and copper can be achieved through CVD using independent organometallic precursors for each metal researchgate.net. The choice of precursors is critical, as they must be volatile and stable, and for Al-Cu systems, the copper precursor should be free of oxygen and fluorine to prevent the formation of involatile aluminum oxyfluoride species researchgate.net.
For the deposition of aluminum oxide films, CVD processes often utilize precursors like aluminum chloride (AlCl₃) in the presence of an oxygen source google.com. By introducing a suitable copper precursor into such a system, it is possible to co-deposit copper to form an Al-Cu-O film. The process parameters, such as substrate temperature and precursor flow rates, would need to be carefully controlled to achieve the desired film composition and properties.
The following table provides an overview of vapor deposition techniques for Al-Cu-O systems.
| Technique | Precursors/Targets | Key Process Features | Reference | | --- | --- | --- | | PVD (Sputtering) | Aluminum-Copper target | Sputtering in an oxygen-containing atmosphere | google.com | | PVD (Evaporation) | Copper Aluminum Oxide (CuO·Al₂O₃) | Thermal evaporation under vacuum | samaterials.com | | CVD | Organometallic Al and Cu precursors | Simultaneous or sequential deposition and reaction on a heated substrate | researchgate.netresearchgate.net |
Control over Morphology, Particle Size, and Crystallinity
Nanoparticle and Nanostructure Formation
The synthesis of Al-Cu-O compounds in the form of nanoparticles and nanostructures is a key area of materials science, as these materials exhibit unique properties compared to their bulk counterparts. A variety of chemical and physical methods have been developed to produce these nanoscale materials with controlled size and shape.
Wet chemical methods are commonly utilized for their simplicity and effectiveness. The wet impregnation technique, for example, involves dispersing an alumina support in an aqueous solution of a copper salt, such as copper nitrate (Cu(NO₃)₂). mdpi.com Following impregnation, the solvent is removed, and the material is dried and calcined to yield copper-based nanoparticles supported on alumina. mdpi.com Similarly, sol-gel and precipitation methods offer routes to produce CuO/Al₂O₃ nanoparticles. youtube.comresearchgate.net In a typical precipitation synthesis, an aqueous solution of a copper salt is heated, and a precipitating agent like sodium hydroxide is added to form a precipitate, which is then combined with alumina, washed, and dried. youtube.com
The microemulsion technique provides another versatile solution-based approach for controlling nanoparticle size. biotechrep.ir By using reverse micelles as nanoreactors, chemical reactions can be confined to nanometer-sized aqueous cores, which allows for the formation of nanoparticles with a uniform size distribution. biotechrep.ir The surfactant layer in the microemulsion also acts as a stabilizer, preventing the aggregation of the newly formed particles. biotechrep.ir
Beyond simple nanoparticles, more complex nanostructures can be fabricated. The electrochemical method, for instance, allows for the synthesis of copper oxide nanorods and nanospindles by adjusting parameters such as current density and the electrolytic solvent. mdpi.com Physical methods, including high-energy mechanical milling, are also effective for producing nanocomposites. mdpi.com This top-down approach involves milling precursor powders (e.g., copper and alumina) for extended periods to create a nanocomposite structure with alumina nanoparticles dispersed within a copper matrix. mdpi.com
Influence of Synthesis Parameters on Microstructure
The final microstructure of Al-Cu-O compounds is highly dependent on the specific parameters employed during synthesis and post-processing. Adjusting these variables allows for fine-tuning of properties such as phase composition, grain size, porosity, and the formation of intermediate alloy phases.
Thermal Parameters: Annealing temperature is one of the most critical parameters influencing the crystallinity and phase composition of Al-Cu-O materials. For example, in copper aluminium oxide (CuAlO₂) films prepared by a sparking process, post-deposition annealing has a direct effect on phase transformation. The delafossite (B1172669) phase of CuAlO₂ begins to form at annealing temperatures above 900 °C. researchgate.net The manipulation of annealing temperature also affects the material's optical properties, with the energy band gap increasing linearly with higher temperatures due to a reduction in oxygen deficits. researchgate.net
Interactive Table 1: Effect of Annealing Temperature on CuAlO₂ Film Properties
| Annealing Temperature (°C) | Resulting Phase Composition | Energy Band Gap (eV) |
|---|---|---|
| 400 | Amorphous/Mixed Oxides | 3.3 |
| 900 | Formation of CuAlO₂ (delafossite) | - |
| 1000 | Crystalline CuAlO₂ | - |
| 1100 | Enhanced Crystallinity of CuAlO₂ | 3.8 |
Data sourced from research on morphology and phase transformation of copper/aluminium oxide films. researchgate.net
Precursor Concentration and Composition: The relative amounts of aluminum and copper precursors significantly impact the microstructure, particularly in sintered materials. In the fabrication of porous aluminum wicks, the weight percentage of copper added to the aluminum powder is a key factor. mdpi.com The presence of copper helps to disrupt the aluminum oxide (Al₂O₃) film on the surface of the aluminum powder particles. mdpi.com At sintering temperatures around 600 °C, copper and aluminum can form a liquid CuAl₂ alloy phase, which promotes the formation of sintering necks between particles, thereby increasing the material's density and shrinkage while reducing porosity. mdpi.com
Interactive Table 2: Influence of Copper Content on Sintered Porous Aluminum Properties
| Copper Content (wt. %) | Porosity (%) | Shrinkage (%) | Microstructural Observation |
|---|---|---|---|
| 0 | - | - | Almost no bonding between Al powders |
| 3 | 47.5 | 0.8 | Formation of sintering necks observed |
| 5 | - | - | Increased sintering neck formation |
| 9 | 26.5 | 11.4 | Significant densification and particle rearrangement |
Data sourced from a study on the microstructure and properties of sintered porous aluminum wicks. mdpi.com
Mechanical and Process Parameters: In powder metallurgy and mechanical alloying techniques, parameters such as compaction pressure, sintering time, and milling duration are crucial. mdpi.comscielo.br Higher compaction pressures and optimized sintering temperatures and times can lead to composites with higher density and improved mechanical properties. scielo.br During high-energy mechanical milling for the synthesis of Cu-Al₂O₃ nanocomposites, the duration of milling affects the crystallite size of the copper matrix. mdpi.com
Advanced Structural Characterization and Crystallographic Refinements of Al Cu O Compounds
Diffraction-Based Techniques
Diffraction methods are indispensable for probing the crystallographic structure of materials. By analyzing the way radiation, such as X-rays, neutrons, or electrons, is scattered by the atoms in a crystal lattice, detailed information about phase composition, atomic positions, and crystal defects can be obtained.
In situ X-ray diffraction (XRD) is a powerful technique for studying the real-time structural evolution of materials under non-ambient conditions, such as varying temperature, pressure, or gaseous environments. mdpi.com This method allows for the direct observation of phase transitions, solid-state reactions, and the formation of intermediate phases as they occur. mdpi.com
In the context of Al-Cu-O compounds, in situ XRD is crucial for understanding their thermal stability and reaction pathways. For instance, during the synthesis or thermal treatment of copper oxides, a common component in Al-Cu-O systems, specific phase transformation sequences can be monitored. The reduction of cupric oxide (CuO) can proceed through different pathways, sometimes forming intermediate phases like Cu₂O or Cu₄O₃ before reducing to metallic copper. researchgate.net The specific conditions, such as temperature and oxygen partial pressure, strongly influence which intermediates are formed. researchgate.net Similarly, the oxidation of copper to form Cu₂O and subsequently CuO can be tracked with rising temperature. wikipedia.orgaip.orgub.edu
High-pressure studies using in situ XRD also provide fundamental insights. While Al-Cu-O specific high-pressure studies are a niche field, data on the constituent oxides is informative. For example, alumina (B75360) (Al₂O₃) undergoes a phase transformation from the common α-corundum structure to an Rh₂O₃(II)-type structure at pressures around 90-109 GPa. mdpi.com Such pressure-induced phase transitions can significantly alter the material's properties. globalsino.comebrary.netmat-tech.comresearchgate.net
The kinetic and thermodynamic parameters of these transformations can be extracted from in situ XRD data, providing a comprehensive picture of the material's behavior under operational or processing conditions.
| Material | Transformation | Conditions | Observed Intermediate Phases | Reference |
|---|---|---|---|---|
| CuO (nanocrystalline) | Reduction (in CO) | Temperature ramp; starts at 190-240°C | Cu₂O | researchgate.net |
| Copper (Cu) | Oxidation (in air) | Annealing at 250°C | Cu₂O (predominantly) | aip.org |
| Copper (Cu) | Oxidation (in air) | Annealing at 350-450°C | CuO (predominantly) | aip.orgub.edu |
| Al₂O₃ (polycrystalline) | Phase Transition | ~90-109 GPa, 300-1000 K | Rh₂O₃(II)-type structure | mdpi.com |
Neutron diffraction is a powerful complement to XRD, offering unique advantages for the structural analysis of Al-Cu-O compounds. wikipedia.org Due to the nature of neutron-nucleus interactions, the scattering power of elements does not scale with atomic number as it does for X-rays. This makes neutron diffraction particularly effective at locating light atoms, such as oxygen, in the presence of heavier metal atoms. Furthermore, the scattering lengths of aluminum and copper are sufficiently different to allow for their unambiguous distinction within a crystal lattice.
A primary application of neutron diffraction in this field is the determination of cation distribution. In complex oxides, aluminum and copper ions can often occupy multiple crystallographic sites. Neutron diffraction data, typically refined using the Rietveld method, can precisely determine the occupancy of Al³⁺ and Cu²⁺ ions on these different sites. For example, in spinel-type structures, this technique can quantify the distribution of cations between the tetrahedral and octahedral sublattices, which is crucial for understanding the material's electrical and magnetic properties. aip.org
Moreover, neutrons possess a magnetic moment, which allows them to scatter from magnetic moments within a material. This makes neutron diffraction an unparalleled tool for determining magnetic structures. wikipedia.org For Al-Cu-O compounds that exhibit magnetic ordering, such as those containing CuO, neutron diffraction can reveal the arrangement of atomic magnetic moments, including ferromagnetic, antiferromagnetic, or more complex helical structures. ornl.govscispace.com Studies on copper oxide have utilized this capability to understand its antiferromagnetic nature and the dynamics of its spin-wave excitations. ornl.govscispace.com
Electron diffraction techniques, performed in a Transmission Electron Microscope (TEM), provide crystallographic information from nano- and micrometer-sized regions of a sample.
Selected Area Electron Diffraction (SAED) is a standard TEM technique used to determine the crystal structure and orientation of a pre-selected area. wikipedia.org An aperture is used to select a specific region of the sample, and the resulting diffraction pattern consists of a series of sharp spots for a single crystal or concentric rings for a polycrystalline material. youtube.com SAED is invaluable for identifying the phases of individual nanoparticles or grains within a complex Al-Cu-O microstructure. mdpi.com By analyzing the geometry of the spot patterns, the lattice parameters and crystal orientation can be determined. Ring patterns from polycrystalline samples can be used to identify the phases present by measuring the d-spacings corresponding to each ring. youtube.com
Precession Electron Diffraction (PED) is a more advanced technique that significantly reduces the dynamical scattering effects that often complicate the interpretation of standard electron diffraction patterns. globalsino.comnanomegas.com In PED, the electron beam is tilted and precessed around the optical axis, creating a cone of incident electrons. ub.edu This process averages the diffraction intensities over many different beam orientations, resulting in a dataset that more closely approximates single-scattering (kinematical) conditions. ub.eduglobalsino.com The resulting quasi-kinematical diffraction patterns are more suitable for ab-initio crystal structure determination, making PED a powerful tool for solving the structures of novel or complex Al-Cu-O phases from nanocrystals. nanomegas.com
Microscopy for Microstructure and Interface Analysis
While diffraction techniques provide average crystallographic information, microscopy techniques visualize the real-space structure of materials, revealing details about morphology, grain size, defects, and interfaces.
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of a material. By imaging the interference between the transmitted and diffracted electron beams, HRTEM can resolve the columns of atoms in a crystal lattice, providing unparalleled insight into the local structure.
In Al-Cu-O systems, HRTEM is critical for analyzing the structure of interfaces between different phases, such as between copper particles and an alumina matrix. researchgate.net Studies on Cu/Al₂O₃ interfaces have used HRTEM to identify the specific phases of alumina present (e.g., α-Al₂O₃ and η-Al₂O₃) and to determine their precise crystallographic orientation relationships with the copper matrix. researchgate.net The interface is often found to be parallel to specific crystallographic planes, and the degree of lattice mismatch can be directly measured. researchgate.net
HRTEM is also essential for characterizing crystalline defects that profoundly influence material properties. This includes planar defects like stacking faults and twin boundaries, which have been studied in Al-Cu based alloys. researchgate.netarxiv.orgtandfonline.comresearchgate.net Dislocations, which are one-dimensional line defects, and their interactions with precipitates or nanoparticles can also be directly observed, providing a fundamental understanding of strengthening mechanisms in these materials. researchgate.netresearchgate.net
| System | Observed Phases | Interface Plane | Orientation Relationship | Reference |
|---|---|---|---|---|
| Internally Oxidized Cu-Al Alloy | Cu matrix, cubic Al₂O₃ precipitates | Parallel to {111} planes of Al₂O₃ | 'Parallel topotaxy' and 'Twin topotaxy' with Cu matrix | researchgate.net |
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of materials over a wide range of magnifications. youtube.comyoutube.com In SEM, a focused beam of electrons is scanned across the sample's surface, and various signals generated from the electron-sample interaction are collected to form an image. youtube.com Secondary electron images reveal detailed information about the surface topography, while backscattered electron images provide contrast based on the atomic number of the elements present, allowing different phases to be distinguished. youtube.com In Al-Cu-O composites, SEM is used to examine the size, shape, and distribution of constituent phases, assess porosity, and analyze fracture surfaces to understand failure mechanisms. mdpi.comresearchgate.netnih.gov
SEM is almost always coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS) , an analytical technique for elemental analysis. wikipedia.org The incident electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays with energies unique to each element. mat-tech.commasontechnology.ie An EDX detector measures the energy and intensity of these X-rays to determine the elemental composition of the analyzed volume. thermofisher.com This can be done in a "spot mode" for quantitative analysis of a specific point, or through "elemental mapping," which generates images showing the spatial distribution of selected elements (e.g., Al, Cu, O) across the scanned area. mdpi.comresearchgate.netmdpi.comresearchgate.net This combination is crucial for confirming the composition of different phases observed in SEM images and for studying elemental diffusion and segregation at interfaces. nih.govmdpi.com
| Material System | Analyzed Region | Primary Elements Detected | Key Findings | Reference |
|---|---|---|---|---|
| Cu/Al₂O₃ Nanoparticles | Overall composite | Al, O, Cu | Confirmed the elemental composition of the material. | mdpi.com |
| Cu-Al₂O₃ Nanocomposite | Surface Scan | Cu, Al, O | Uniform distribution of Cu, Al, and O elements across the surface. | researchgate.net |
| Cu-Al Composite Interface | Diffusion Layer | Cu, Al | Clear diffusion layer between Cu and Al, with formation of Al₂Cu intermetallic compound. | mdpi.com |
| Anodized Al-Cu Alloy | Surface | Al, Cu, O | Analysis of the oxide layer formed during anodization. | researchgate.netresearchgate.net |
Scanning Tunneling Microscopy (STM) for Surface Morphology
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. It utilizes a sharp metallic tip that is brought into close proximity with a conductive sample surface. By applying a voltage bias between the tip and the sample, a quantum mechanical tunneling current is generated. The magnitude of this current is exponentially dependent on the tip-sample distance, allowing for the generation of a topographical map of the surface with atomic resolution.
In the context of Al-Cu-O compounds, STM has been instrumental in elucidating the surface morphology and evolution under various conditions. For instance, studies on Cu(111) surfaces, a common substrate and component in Al-Cu-O systems, have systematically investigated the changes in surface morphology with annealing temperature. mdpi.com These studies reveal that the width and height of atomic steps on the surface evolve with temperature, and specific annealing protocols can produce atomically flat terraces with large step widths, crucial for controlled growth of oxide layers. mdpi.com
The interpretation of STM images of complex oxides can be challenging due to the influence of the tip's chemical identity and the bias voltage on the resulting contrast. bilkent.edu.tr For example, the imaging of oxygen and metal sublattices can be highly dependent on the tip termination (e.g., a pure metal tip versus an oxygen-terminated tip) and the scanning parameters. bilkent.edu.tr Computational simulations are often paired with experimental STM to deconvolve these effects and accurately identify surface species. bilkent.edu.tr
Key Research Findings from STM Studies:
Surface Preparation: A well-ordered and atomically clean Cu(111) surface, a precursor for studying copper oxidation, can be achieved through a specific annealing process involving a gradual temperature increase followed by a decrease. mdpi.com
Surface Defects: STM can identify various surface defects, such as step edges, vacancies, and adatoms, which can act as active sites for oxidation and catalysis.
Superstructures: The formation of superstructures on the surface of copper due to the interaction with oxygen can be directly visualized with STM. mdpi.com
| Observed Feature | Description | Significance |
|---|---|---|
| Atomic Terraces | Atomically flat regions on the crystal surface. | Indicates a well-ordered and clean surface, suitable for fundamental studies of oxidation and catalysis. |
| Step Edges | The boundaries between atomic terraces. | Can have different atomic coordination and act as preferential sites for chemical reactions. |
| Reconstructions | Changes in the surface atomic arrangement compared to the bulk crystal structure. | Provides insight into the surface energetics and the initial stages of oxidation. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is another high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface. azooptics.com Unlike STM, AFM does not require a conductive sample, making it suitable for a wider range of materials, including insulating oxides. AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical image. azooptics.com
AFM is particularly useful for characterizing the surface topography of thin films and nanostructured Al-Cu-O compounds. For example, AFM has been used to analyze the surface of pure aluminum thin films, revealing how the surface morphology varies with deposition parameters. ara-research.com In the study of more complex oxides like zinc aluminum oxide thin films, AFM has been employed to determine surface roughness and its correlation with grain size as a function of annealing temperature. researchgate.net
Recent advancements in AFM, such as non-contact AFM (nc-AFM) with functionalized tips (e.g., with a CO molecule or a single oxygen atom), have enabled chemical selectivity in imaging. nih.govrsc.org This allows for the differentiation of different atomic species on a surface, such as copper and oxygen atoms in a copper oxide layer, based on the different forces they exert on the tip. nih.gov
Key Research Findings from AFM Studies:
Surface Roughness: AFM provides quantitative data on surface roughness parameters, which are critical for applications where a smooth surface is required. researchgate.net
Grain Size and Morphology: The size, shape, and distribution of grains in polycrystalline Al-Cu-O films can be directly visualized and measured with AFM. researchgate.net
Chemical Identification: With specialized tips, nc-AFM can distinguish between different elements on the surface, providing insights into the surface chemical composition at the nanoscale. nih.gov
| AFM Measurement | Information Obtained | Relevance to Al-Cu-O Compounds |
|---|---|---|
| Topography Imaging | Provides a 3D map of the surface, showing features like grains, pits, and hills. | Characterizes the physical surface structure and homogeneity of films and coatings. |
| Roughness Analysis | Quantifies the vertical deviations of the surface from its ideal form. | Important for understanding properties like friction, adhesion, and optical reflectivity. |
| Phase Imaging | Maps variations in material properties like adhesion and elasticity. | Can help to distinguish between different phases in a composite material. |
Spectroscopic Probes for Chemical State and Local Environment
Spectroscopic techniques are indispensable for probing the chemical state of elements, their local coordination environment, and the nature of chemical bonding within Al-Cu-O compounds. These methods provide information that is complementary to structural techniques, offering a more complete picture of the material's properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where X-rays are used to eject electrons from the core atomic levels. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment.
XPS is particularly well-suited for studying the surface chemistry of Al-Cu-O compounds, as it can readily distinguish between different oxidation states of both aluminum and copper. For aluminum, a significant shift of about 2 eV in the Al 2p binding energy is observed between metallic aluminum and its oxides. aip.org In the case of copper, the identification of its oxidation state can be more complex. The Cu 2p spectra of Cu(0) and Cu(I) are often very similar, but the presence of Cu(II) is clearly indicated by strong satellite peaks at higher binding energies. xpsfitting.com The modified Auger parameter, which combines information from both the photoelectron peak and the Auger electron peak, is a powerful tool for distinguishing between Cu(0) and Cu(I) states. xpsfitting.com
In a study of Cu/Al₂O₃ nanoparticles, XPS was used to confirm the +3 oxidation state of aluminum and the presence of metallic copper (Cu(0)) on the catalyst surface. mdpi.com The Al 2p peak was observed at a binding energy of approximately 73.9 eV, characteristic of Al³⁺. mdpi.com The Cu 2p spectrum showed two distinct peaks at 932.3 eV and 952.7 eV, which are assigned to Cu(0). mdpi.com
| Element | Core Level | Binding Energy (eV) | Oxidation State | Reference |
|---|---|---|---|---|
| Al | 2p | ~73.9 | +3 | mdpi.com |
| Cu | 2p₃/₂ | ~932.3 | 0 | mdpi.com |
| Cu | 2p₁/₂ | ~952.7 | 0 | mdpi.com |
| O | 1s | ~530 | Lattice oxygen (Al-O) | mdpi.com |
| O | 1s | ~532 | Hydroxyl groups (Al-O-H) | mdpi.com |
X-ray Absorption Spectroscopy (XAS) including EXAFS and XANES for Local Structure and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. XAS is element-specific and can be applied to materials in various forms, including crystalline, amorphous, and liquid. The technique involves tuning the X-ray energy to a range where core electrons of a specific element can be excited. The resulting X-ray absorption spectrum has two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. researchgate.netresearchgate.net The position of the absorption edge shifts to higher energies with increasing oxidation state. researchgate.net The features in the XANES spectrum are also sensitive to the local geometry around the absorbing atom. lsu.edu
The EXAFS region, which extends for hundreds of eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. aps.org Analysis of the EXAFS signal can determine the types of neighboring atoms, their distance from the absorbing atom, and their coordination number.
In the study of Al-Cu-O compounds, XAS at the Cu K-edge is frequently used to probe the oxidation state and local environment of copper. For example, in CuO/ZnO/Al₂O₃/ZrO₂ catalysts, XANES and EXAFS results indicated the presence of CuO-like species. ias.ac.in Furthermore, EXAFS analysis revealed the existence of a "Cu-O-Zr" bonding interaction in Zr-containing catalysts, which was correlated with improved catalytic performance. ias.ac.in
| XAS Region | Information Probed | Application to Al-Cu-O Compounds |
|---|---|---|
| XANES | Oxidation state and coordination geometry of the absorbing atom. | Determination of the oxidation state of copper (e.g., Cu(0), Cu(I), Cu(II)) and the local symmetry around the Cu atoms. |
| EXAFS | Types, distances, and number of neighboring atoms around the absorbing atom. | Determination of bond lengths (e.g., Cu-O, Cu-Al, Cu-Cu) and coordination numbers, providing a detailed picture of the local atomic structure. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Bonding
Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The principle of FTIR is based on the fact that molecules absorb specific frequencies of infrared light that correspond to the vibrational frequencies of their chemical bonds. biomedscidirect.com This allows for the identification of functional groups present in a sample. unila.ac.id
For Al-Cu-O compounds, FTIR is a valuable tool for identifying the nature of chemical bonds, particularly the metal-oxygen bonds, as well as surface functional groups like hydroxyl groups (-OH) and adsorbed water molecules. mdpi.com In the study of Cu/Al₂O₃ nanocomposites, the FTIR spectrum showed characteristic absorption bands in the 500-800 cm⁻¹ range, which correspond to the Al-O-Al stretching vibration. mdpi.com A broad band centered around 3431 cm⁻¹ was attributed to the stretching vibrations of -OH groups and adsorbed water, while bands in the 1500-1700 cm⁻¹ range were assigned to the bending vibrations of species adsorbed on the material's surface. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment in Al-Cu-O Systems | Reference |
|---|---|---|---|
| ~3431 | O-H stretching | Stretching vibrations of hydroxyl groups and adsorbed water molecules. | mdpi.com |
| 1500-1700 | O-H bending | Bending vibrations of adsorbed water molecules or other surface species. | mdpi.com |
| 500-800 | Al-O-Al stretching | Characteristic stretching vibrations of the alumina support. | mdpi.com |
Raman Spectroscopy for Lattice Vibrations and Phase Identification
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.
Raman spectroscopy is a powerful tool for phase identification in Al-Cu-O compounds, as different crystal structures and compositions will have distinct Raman spectra. For example, the α-Al₂O₃ (corundum) phase exhibits characteristic Raman bands at specific frequencies. mdpi.com In a study of Cu/Al₂O₃ nanoparticles, the Raman spectrum of the α-Al₂O₃ support showed vibrational modes at 378, 415, 572, 643, and 746 cm⁻¹. mdpi.com These frequencies correspond to the active Raman modes of α-alumina. mdpi.com
Copper oxides also have characteristic Raman spectra. For instance, tenorite (CuO) has three Raman active modes that can be observed. researchgate.net The presence and position of these peaks can be used to identify the copper oxide phase present in a sample. The different copper oxide phases have distinct Raman spectra due to variations in their lattice vibrations, which are influenced by the crystal structure and chemical bonding. researchgate.net
| Compound/Phase | Raman Peak Positions (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|
| α-Al₂O₃ | 378, 415, 572, 643, 746 | A₁g and E₉ modes | mdpi.com |
| CuO (Tenorite) | ~298, ~345, ~632 | Ag and Bg modes | researchgate.net |
Mössbauer Spectroscopy for Iron-Doped Al-Cu-O Systems
Mössbauer spectroscopy is a highly sensitive nuclear technique employed to probe the local environment of specific atomic nuclei, with ⁵⁷Fe being the most common isotope utilized. In the context of aluminum-copper-oxide (Al-Cu-O) systems, doping with a small amount of ⁵⁷Fe allows for a detailed investigation of the crystallographic sites, valence states, and magnetic interactions involving the iron atoms. This provides invaluable insight into the material's local structure, which can be difficult to obtain through diffraction methods alone, especially when the dopant concentration is low. mdpi.comnih.gov
The analysis of iron-doped Al-Cu-O systems by Mössbauer spectroscopy relies on the interpretation of hyperfine parameters, primarily the isomer shift (δ), quadrupole splitting (ΔE_Q), and the hyperfine magnetic field (B_hf).
Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is used to determine the oxidation state of the iron ions. In oxide lattices, Fe³⁺ ions typically exhibit isomer shifts in a range distinct from that of Fe²⁺ ions, allowing for their unambiguous identification.
Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a distortion from cubic symmetry in the local environment of the iron atom. The magnitude of the splitting provides information on the nature and degree of this distortion.
Hyperfine Magnetic Field (B_hf): In magnetically ordered materials, the interaction between the nucleus and the effective magnetic field results in a six-line absorption spectrum (a sextet). The magnitude of this field is proportional to the magnetic moment of the iron ion and provides information on the magnetic state of the material.
Research on analogous systems, such as iron-doped copper oxide (CuO), demonstrates the utility of this technique. aps.orgnih.gov Studies using ⁵⁷Fe Mössbauer spectroscopy on CuO doped with 0.5 at. % ⁵⁷Fe have shown that the iron ions (Fe³⁺) substitute for Cu²⁺ sites within the monoclinic CuO lattice. aps.org The resulting spectra at room temperature typically show a paramagnetic doublet, which transitions to a complex magnetically split spectrum at low temperatures. The analysis of these spectra revealed that the presence of Fe³⁺ dopants can weaken the antiferromagnetic correlations among the neighboring Cu²⁺ spins, leading to a decrease in the Néel temperature. aps.org
| Parameter | Typical Value Range | Information Provided |
|---|---|---|
| Isomer Shift (δ) vs. α-Fe (mm/s) | +0.20 to +0.50 | Indicates Fe³⁺ oxidation state |
| Quadrupole Splitting (ΔE_Q) (mm/s) | Variable (e.g., 0 to 1.5) | Measures local site distortion from cubic symmetry |
| Hyperfine Field (B_hf) at low T (Tesla) | ~40 to 55 | Confirms magnetic ordering and relates to the magnetic moment of Fe³⁺ |
Pore Structure and Surface Area Analysis (e.g., N₂ Adsorption-Desorption Isotherms)
The textural properties of Al-Cu-O compounds, such as their specific surface area, pore volume, and pore size distribution, are critical for applications in catalysis and adsorption. These characteristics are commonly determined through the physical adsorption of a gas, typically nitrogen, at its boiling point (77 K). The resulting N₂ adsorption-desorption isotherm plots the volume of gas adsorbed against the relative pressure (P/P₀).
The shape of the isotherm provides qualitative information about the porous nature of the material. According to the IUPAC classification, Al-Cu-O materials, particularly those prepared as catalysts, often exhibit Type IV isotherms. uantwerpen.be This isotherm type is characteristic of mesoporous materials (pore diameters between 2 and 50 nm) and is defined by the presence of a hysteresis loop. libretexts.org
The hysteresis loop, which arises from the difference between the adsorption and desorption branches of the isotherm, is related to the pore geometry. For instance, an H1-type hysteresis loop, often observed in copper-alumina systems, is typical for materials with well-defined, cylindrical-like pore channels. uantwerpen.be
From these isotherms, several key quantitative parameters are derived:
BET Specific Surface Area: The Brunauer-Emmett-Teller (BET) method is the most common technique for calculating the specific surface area. It analyzes the isotherm data in the low relative pressure range (typically P/P₀ = 0.05–0.35) to determine the amount of nitrogen required to form a monolayer on the surface. libretexts.org
Total Pore Volume: This is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ ≈ 0.99). fau.eu
Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method is widely used to calculate the distribution of pore sizes, usually from the desorption branch of the isotherm. This analysis provides insight into the average pore diameter and the uniformity of the pore structure. fau.eu
Studies on copper oxide-alumina catalysts show that textural properties are highly dependent on the preparation method and the copper content. uantwerpen.beacs.org Generally, as the loading of copper oxide on an alumina support increases, the specific surface area and pore volume tend to decrease. This is attributed to the progressive filling and blocking of the pores of the alumina support by the copper oxide species. uantwerpen.be
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type |
|---|---|---|---|---|
| γ-Al₂O₃ Support | 250 - 350 | 0.40 - 0.60 | ~7.0 | IV |
| 5 wt% CuO on Al₂O₃ | 200 - 300 | 0.35 - 0.55 | ~6.8 | IV |
| 15 wt% CuO on Al₂O₃ | 150 - 250 | 0.25 - 0.45 | ~6.5 | IV |
Electronic Structure, Bonding, and Theoretical Frameworks of Al Cu O Compounds
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the properties of Al-Cu-O systems, from alloys with oxide films to complex oxide structures. mdpi.comresearchgate.net DFT calculations provide insights into the electronic structure, bonding, and stability of these materials at an atomic level. mdpi.comresearchgate.net
DFT calculations are instrumental in determining the electronic band structure and density of states (DOS), which are fundamental to understanding the material's electrical and optical properties. For instance, in copper oxide (CuO) monolayers, DFT in the generalized gradient approximation (GGA) reveals that the bands near the Fermi level are primarily composed of Cu-3d and O-2p states. mdpi.com Specifically, the Cu-3dx2-y2 states, with some hybridization from O-2p states, cross the Fermi level. mdpi.com
Studies on Al-Cu alloys covered by an ultrathin oxide film show that the presence of copper influences the electronic workfunction. mdpi.comresearchgate.net The analysis of the density of states indicates that a single copper atom can slightly lower the valence band edge of the oxide compared to a pure aluminum system. mdpi.com Furthermore, DFT calculations have been used to analyze the projected density of states (PDOS) of species like CO2 adsorbed on Cu2O, revealing accessible antibonding states that are important for understanding photocatalytic mechanisms. osti.gov
The electronic structure of various copper oxides has been a subject of detailed study. aps.org In Cu2O, the valence band is characterized by pronounced Cu-3d states between -4 and -1.5 eV and a hybridization of Cu-3d and O-2p states closer to the valence band maximum. aps.org DFT calculations, sometimes with corrections like DFT+U, are employed to accurately predict the band gaps of these materials. For CuO, DFT calculations indicate an antiferromagnetic ground state with an indirect band gap. researchgate.net
Table 1: Comparison of Theoretical and Experimental Band Gaps for Copper Oxides
| Compound | DFT Calculated Band Gap (eV) | Experimental Band Gap (eV) | Nature of Band Gap |
|---|---|---|---|
| CuO | 1.42 researchgate.net | 1.28 researchgate.net | Indirect researchgate.netresearchgate.net |
| Cu2O | ~2.0 osti.gov | 2.17 aps.org | Direct (dipole forbidden) aps.org |
| Cu4O3 | 0.84 aps.org | 1.3 - 2.5 aps.org | Indirect aps.org |
This table compiles data from various DFT studies and experimental measurements to provide a comparative view of the band gaps in different copper oxide compounds.
Charge density analysis, often performed using methods like Bader charge analysis, provides a quantitative measure of charge transfer between atoms, revealing the nature of the chemical bonds. mdpi.comosti.gov In DFT models of Al-Cu alloys with an oxide film, the mean charges on Al and O in bulk Al2O3 were calculated to be +2.49 e and -1.66 e, respectively, allowing for the quantification of charge transfer between the metal and the oxide film. mdpi.com
The bonding in Al-Cu-O systems can range from metallic in alloys to ionic and covalent in the oxides. In the delafossite (B1172669) CuAlO2, Cu¹⁺ is linearly bonded to two O²⁻ atoms, while Al³⁺ is octahedrally coordinated to six O²⁻ atoms. materialsproject.org The bond lengths are approximately 1.86 Å for Cu-O and 1.90 Å for Al-O. materialsproject.org The formation of intermetallic phases at the interface of Al-Cu diffusion bonds, such as Al2Cu, has been confirmed using techniques that complement DFT, like X-ray photoelectron spectroscopy (XPS). researchgate.net
DFT simulations of the interface between CuO and an Al(111) substrate have been used to investigate the local mechanisms during film growth, highlighting the importance of understanding the atomic-scale interactions. researchgate.net Furthermore, charge density difference calculations for molecules adsorbed on oxidized aluminum surfaces reveal the nature of bonding, such as the formation of covalent and hydrogen bonds. rsc.org
DFT is a valuable tool for predicting the thermodynamic stability of different phases and forecasting phase transitions under various conditions. For Al-Cu alloys, DFT calculations have shown that copper segregation is energetically favorable, with the most stable configuration being a Cu monolayer just below the metal/oxide interface. mdpi.comresearchgate.net The formation energy of different Al-Cu intermetallic phases can also be calculated to understand their relative stability.
Molecular dynamics simulations, often in conjunction with DFT, are used to study phase transitions under dynamic loading. mdpi.com For example, simulations of Al-Cu solid solutions under uniaxial compression show that pure aluminum undergoes a phase transition from face-centered cubic (FCC) to body-centered cubic (BCC) at high pressures, a transition that is suppressed in pure copper. mdpi.com DFT calculations have also been used to predict the transition pressures for phase changes in pure aluminum under ultrahigh pressures, such as the FCC → HCP → BCC transitions. aps.orgscispace.com
The stability of perovskite oxides, a class of materials that can include Al and Cu, has been predicted using machine learning models trained on DFT-calculated energies. arxiv.org The energy above the convex hull (Ehull) is a direct measure of thermodynamic stability. arxiv.org
Quasiparticle Self-Consistent GW Approximation (QSGW)
While DFT is a powerful tool, it has known limitations, particularly in accurately predicting band gaps. jst.go.jp The Quasiparticle Self-Consistent GW (QSGW) approximation is a more advanced, many-body perturbation theory method that often provides a more accurate description of electronic structures, especially for materials where electron correlation effects are significant. nrel.govaps.orgresearchgate.net
The QSGW method improves upon standard GW calculations by self-consistently updating the quasiparticle wavefunctions, not just the energies. mdpi.com This approach has been shown to yield more consistent and reliable results for a wide range of materials, including semiconductors, insulators, and metals. researchgate.netmdpi.com However, QSGW tends to overestimate insulating band gaps. nrel.gov An extension of QSGW that includes vertex corrections in the screened Coulomb interaction (QSGŴ) has been shown to ameliorate some of these systematic errors. nrel.gov
For transition metal oxides, QSGW calculations can capture correlation effects beyond standard DFT approximations without the need for ad hoc parameters. aps.org These calculations have been used to re-examine the electronic structure of materials like Sr2RuO4, revealing bandwidth reduction and effective-mass enhancement. aps.org In the context of Al-Cu-O systems, QSGW has been applied to study luminescent centers in α-Al2O3. jst.go.jp For instance, a hybrid method combining QSGW and the Local Density Approximation (LDA) accurately reproduced the band gap of α-Al2O3 and provided reasonable parameters for modeling the multiplet energy structures of transition metal ion dopants. jst.go.jpresearchgate.net
Influence of Cationic Distribution on Electronic Properties
The arrangement of aluminum and copper cations within the oxide lattice has a profound impact on the electronic properties of the material. In Cu-rich Cu1+xAl1–xS2–y systems, a related chalcogenide, DFT studies show that the formation energy of defects, such as a copper atom on an aluminum site (CuAl), is influenced by the charge state and the surrounding environment (bulk vs. quantum dot). acs.org
In Cu-rich conditions, the CuAl defect is predicted to be dominant. acs.org The presence of these defects introduces states within the band gap, which are composed of hybridized Cu-d and S-p orbitals. acs.org The concentration of copper in the host structure can also lead to the formation of a broad band above the valence band maximum, influencing photoluminescence properties. acs.org
In spinel-like CuAl2O4, there are multiple inequivalent sites for both Cu²⁺ and Al³⁺ cations. materialsproject.org The coordination environment (tetrahedral or octahedral) and the specific bond lengths and angles vary for each site. materialsproject.org For example, Cu²⁺ can be found in both tetrahedra and octahedra with varying Cu-O bond lengths. materialsproject.org This complex cationic distribution will inevitably lead to a complex electronic structure with multiple, overlapping contributions from the different cation sites.
DFT modeling of Cu segregation in Al-Cu alloys shows that the position of copper atoms relative to the surface oxide film is dependent on the copper concentration. mdpi.com At low concentrations, copper tends to segregate in the first metal layer beneath the oxide, while at higher concentrations, it favors the second layer. mdpi.com This segregation, in turn, affects the electronic workfunction of the surface. mdpi.comresearchgate.net
Oxidation States of Copper and Aluminum within Oxide Lattices
The oxidation states of copper and aluminum in oxide compounds are typically Al³⁺ and Cu¹⁺ or Cu²⁺. Aluminum almost exclusively exists in the +3 oxidation state in its oxides, readily forming a stable Al2O3 protective layer. wikipedia.org Copper, on the other hand, commonly exhibits both +1 (cuprous) and +2 (cupric) oxidation states, and can even exist in the metallic Cu⁰ state or the less common +3 state in some complexes. uwimona.edu.jmwikipedia.org
X-ray Photoelectron Spectroscopy (XPS) is a key experimental technique for determining the oxidation states of elements in a material. For aluminum, the Al 2p peak can be used to distinguish between metallic aluminum and aluminum oxide, although the peak for the oxide can shift depending on the film's thickness. thermofisher.com The analysis is complicated in Al-Cu systems because the Al 2p peak overlaps with the Cu 3p peak, and the Al 2s peak overlaps with the Cu 3s peak. researchgate.net Careful curve fitting is required to deconvolve these overlapping signals and quantify the surface composition. researchgate.net
For copper, the different oxidation states can be distinguished by their characteristic binding energies in the Cu 2p region of the XPS spectrum. researchgate.net For example, Cu²⁺ in CuO is associated with strong satellite peaks, which are absent for Cu¹⁺ and Cu⁰. aip.org XPS studies have confirmed the presence of CuO and ZnO-like species in mixed oxide catalysts, and have also been used to identify different zirconium species in Zr-containing catalysts. rsc.org In studies of CuAlO2, the formation of the delafossite phase with Cu¹⁺ and Al³⁺ has been confirmed. researchgate.net
Table 2: Common Oxidation States and Coordination Environments
| Element | Common Oxidation State(s) | Typical Coordination in Oxides |
|---|---|---|
| Aluminum | +3 wikipedia.org | Octahedral (e.g., in α-Al2O3, CuAl2O4), Tetrahedral (e.g., in γ-Al2O3, CuAl2O4) mdpi.commaterialsproject.org |
| Copper | +1, +2 uwimona.edu.jmwikipedia.org | Linear (Cu¹⁺ in CuAlO2), Tetrahedral (Cu²⁺ in CuAl2O4), Octahedral (Cu²⁺ in CuAl2O4) materialsproject.orgmaterialsproject.org |
This table summarizes the typical oxidation states and coordination geometries for aluminum and copper within oxide lattices based on referenced findings.
Theoretical Understanding of Electronic Transport Mechanisms
The theoretical comprehension of electronic transport in aluminum-copper-oxide systems is largely built upon first-principles calculations and computational modeling, which seek to elucidate the fundamental electronic structure that governs conductivity. Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the transport properties of these complex materials. usu.edu
A key focus of theoretical work has been the determination of the electronic band structure and density of states (DOS), which are critical for classifying the material's conductive nature. For instance, in a computational investigation of AlCuO₂, the material was characterized as a semiconductor. ufms.brresearchgate.net Using the Generalized Gradient Approximation (GGA) based on the Perdew Burke Ernzerhof (PBE) functional, the band gap was calculated to be 1.81 eV. ufms.brresearchgate.net The partial density of states (PDOS) analysis revealed the contributions of the constituent atomic orbitals: 3s² and 3p¹ for Al, 3d¹⁰ and 4s¹ for Cu, and 2s² and 2p⁴ for O. ufms.br This type of analysis is fundamental to understanding which electronic states participate in charge transport.
Theoretical models also allow for the investigation of doping effects on electronic transport. In the case of AlCuO₂, substituting a small fraction of copper with iron (Fe) was theoretically shown to induce a significant change in electronic properties. A computational model of AlCu₀.₉₆Fe₀.₀₄O₂ predicted a collapse of the band gap to 0.00 eV, effectively transforming the material from a semiconductor into a superconductor. ufms.brresearchgate.net This transition is accompanied by a predicted surge in optical conductivity and absorption, underscoring the sensitivity of transport mechanisms to compositional changes. ufms.br
Methodologies for studying transport coefficients in related copper-based oxides, which can be applied to Al-Cu-O systems, include the use of hybrid DFT in conjunction with the Boltzmann transport theory as implemented in codes like BoltzTraP. acs.org These approaches allow for the calculation of key transport parameters such as the Seebeck coefficient and electrical conductivity as a function of carrier concentration and temperature. acs.orgaps.org For complex crystal structures, the Kubo-Greenwood formula applied to snapshots from first-principles molecular dynamics simulations provides a robust method to account for the crucial interaction between electrons and lattice vibrations (phonons), especially where strong anharmonicity is present. aps.org
Furthermore, the nature of the chemical bond itself is a determinant of transport behavior. Theoretical studies on bimetallic copper-aluminum complexes have identified the existence of two-center/one-electron (2c/1e) σ-bonds. rsc.orgrsc.org In these systems, an unpaired electron is delocalized across both the Cu and Al atoms, with significant spin density in the bonding axis between the two metals. rsc.org This delocalization, involving Cu 4pz and Al ns/npz atomic orbitals, facilitates charge transfer and is a key mechanism for conductivity that can be explored through theoretical frameworks. rsc.orgrsc.org
Table 1: Calculated Electronic Properties of Al-Cu-O Compounds
| Compound | Theoretical Method | Calculated Band Gap (eV) | Electronic Character | Key Finding |
|---|---|---|---|---|
| AlCuO₂ | DFT (GGA-PBE) | 1.81 | Semiconductor | Band gap determined by Al(3s, 3p), Cu(3d, 4s), and O(2s, 2p) orbital contributions. ufms.brresearchgate.net |
| AlCu₀.₉₆Fe₀.₀₄O₂ | DFT (GGA-PBE) | 0.00 | Superconductor | 4% Fe doping induces a semiconductor-to-superconductor transition. ufms.brresearchgate.net |
| Cu-Al Complex | DFT | Not Applicable | Metallic/Conductive | Features a two-center/one-electron σ-bond with a delocalized unpaired electron across the Cu-Al axis. rsc.orgrsc.org |
Modeling of Electron-Hole Correlations
The interactions between electrons and holes (electron-hole correlations) are critical in determining the optoelectronic behavior of Al-Cu-O and related materials. Modeling these correlations is essential for understanding phenomena such as charge separation, recombination, and the formation of bound electron-hole pairs, known as excitons.
In many copper oxides, the "free carrier" model, which treats electrons and holes as independent particles, is insufficient to describe their properties accurately. acs.org Strong correlations can dominate, leading to many-body states. acs.org Advanced theoretical methods are required to capture this complex physics. A combination of the Local Density Approximation (LDA) with Dynamical Mean Field Theory (DMFT) has been used effectively to study electron- and hole-doped copper oxides. arxiv.orgaps.org These studies show that parent copper oxide compounds are often strongly correlated systems near a metal-to-charge-transfer-insulator transition. arxiv.orgaps.org The strength of these correlations and the nature of the insulating gap are influenced by factors such as the presence of apical oxygens in the crystal structure. arxiv.org
Models often differentiate between electron and hole doping. In three-band Hubbard models of copper oxides, it is generally expected that doped electrons primarily reside on copper sites, while doped holes reside on oxygen sites. aps.org However, strong copper-oxygen hybridization can lead to the formation of Zhang-Rice singlets, resulting in a quasiparticle band structure that is surprisingly symmetric between electron and hole doping. aps.org The debate continues on the precise energy scales for which a simpler one-band Hubbard model is a valid approximation of the more complete three-band model. aps.org
The dynamics of electron-hole pairs are also modeled in the context of photocatalysis and photovoltaics. The lifetime of photogenerated electron-hole pairs is a critical parameter; a longer lifetime allows more time for charge carriers to participate in chemical reactions or be extracted as current before they recombine. spiedigitallibrary.org In CuO/GO nanocomposites, for example, a long lifetime of electron-hole pairs (around 350 ns) was correlated with maximum H₂ production, whereas rapid recombination (<0.19 ns) led to low efficiency. spiedigitallibrary.org This highlights the importance of modeling charge transfer pathways that avoid recombination, such as the transfer of photogenerated electrons from copper to graphene oxide, which separates the electron and hole. spiedigitallibrary.org
The formation and behavior of excitons are also a key aspect of modeling. In Cu₂O, excitons play a fundamental role in photovoltaic properties, accounting for a significant fraction of photogenerated carriers. acs.org Theoretical approaches like time-dependent density functional theory (TD-DFT) with hybrid kernels are used to calculate the electronic structure and optical excitations, providing insight into the excitonic nature of the material's response to light. acs.org These advanced computational methods can rationalize size- and composition-dependent properties by analyzing the underlying electronic structure and chemical bonding. usu.edu
Table 2: Theoretical Frameworks for Modeling Electron-Hole Interactions
| Theoretical Model / Method | System Studied | Key Focus | Finding / Implication |
|---|---|---|---|
| LDA + DMFT | Doped Copper Oxides (e.g., NCCO, LSCO) | Strong electron correlations, metal-insulator transition. arxiv.orgaps.org | Parent compounds are strongly correlated; the gap in LSCO is due to Mott physics, while in NCCO it requires magnetic order. arxiv.orgaps.org |
| Three-Band Hubbard Model | Copper-Oxide Planes | Asymmetry between electron (on Cu) and hole (on O) doping. aps.org | Strong Cu-O hybridization leads to the formation of Zhang-Rice singlets and a more symmetric quasiparticle structure. aps.org |
| Time-Resolved Dynamics | CuO/GO Nanocomposite | Lifetime of electron-hole pairs. spiedigitallibrary.org | Longer lifetimes are critical for efficient charge utilization; rapid recombination inhibits activity. spiedigitallibrary.org |
| TD-DFT with Hybrid Kernel | Copper Oxides (Cu₂O, CuO) | Nature of optical excitations (excitons). acs.org | The "free carrier" model is inadequate; excitons are fundamental to photoconversion and transport mechanisms. acs.org |
Surface Science and Interfacial Phenomena of Al Cu O Materials
Adsorption Mechanisms and Energetics
The adsorption of molecules onto the surface of Al-Cu-O materials is the initial and often rate-determining step in many chemical processes. The strength and nature of this adsorption are dictated by the electronic and geometric structure of the surface and the properties of the adsorbing molecule.
Ammonia (B1221849) (NH3): The adsorption of ammonia on copper oxide surfaces, a key component in Al-Cu-O systems, is crucial for reactions like the selective catalytic reduction (SCR) of NOx. On Cu2O(111) surfaces, NH3 adsorbs molecularly without dissociation, and its desorption is observed across a broad temperature range, indicating multiple binding sites with varying strengths. vt.edu Thermal desorption spectroscopy (TDS) reveals distinct desorption states, with activation energies for desorption calculated to be approximately 14.8 kcal/mol for a feature at 240 K and ranging from 15.5 to 31.6 kcal/mol for a broad feature between 250-500 K. vt.edu The electro-oxidation of ammonia is strongly dependent on the adsorption and desorption of NH3 species and the number of available active sites. mdpi.com The presence of γ-Al2O3 as a support for CuO can generate synergy and coupling effects that enhance ammonia adsorption. mdpi.com However, prolonged exposure to NH3 can lead to the loss of Cu⁺ sites on the catalyst surface. researchgate.net
Nitrogen Oxides (NO): The adsorption of NO is a critical step in deNOx reactions. The mechanism can follow either the Langmuir-Hinshelwood (LH) pathway, where both NH3 and NOx adsorb on the catalyst surface before reacting, or the Eley-Rideal (ER) pathway, where one reactant is adsorbed while the other reacts from the gas phase. mdpi.com The specific mechanism is highly dependent on the catalyst system and reaction conditions. mdpi.com On iron oxide-activated carbon catalysts, a model system for redox-active sites, NO can adsorb to form nitrosyl (–NO), nitro (–NO2), and nitrite (B80452) (–ONO) species. rsc.org
Carbon Dioxide (CO2): The adsorption and activation of CO2 on copper-based catalysts are central to its conversion into valuable chemicals. Doping a bare copper cluster with an oxygen atom can significantly boost its CO2 adsorption capability at room temperature. acs.org This enhancement is attributed to changes in the charge distribution, creating Lewis acid-base pairs (Cu-O and Cuδ+-Cuδ−) that promote the formation of O-C and Cu-O bonds with the CO2 molecule. acs.org
Water (H2O): Water adsorption plays a significant role in many catalytic reactions over Al-Cu-O materials. In a related system, it was found that Cu²⁺ ions adsorbed on an aluminosilicate (B74896) surface could bring more bound H2O molecules to the surface, which in turn facilitates the hydrolysis of Si-O-Al bonds. researchgate.net
| Desorption Feature | Temperature Range (K) | Calculated Activation Energy for Desorption (kcal/mol) | Reference |
|---|---|---|---|
| Low-Temperature | 160-190 | Not specified | vt.edu |
| Mid-Temperature | ~240 | 14.8 | vt.edu |
| High-Temperature (Broad) | 250-500 | 15.5 - 31.6 | vt.edu |
The catalytic activity of Al-Cu-O materials is intimately linked to the presence of specific active sites on their surfaces. On metal oxides, coordinatively unsaturated metal cations are generally considered to be Lewis acid sites, acting as electron acceptors. vt.edu
Cu²⁺ Sites: Doping with Cu²⁺ can lead to its incorporation and entrapment in the cavities of a support material like alumina (B75360). researchgate.net Adsorbed Cu²⁺ ions can act as sites for chemical adsorption, forming inner-sphere surface complexes that can influence the local chemical environment and promote surface reactions. researchgate.net
O3f Sites: The term "O3f sites" refers to three-fold coordinated oxygen anions. On the Cu2O(111) surface, the oxygen anions in the outermost atomic layer exhibit a coordination of three. vt.edu The reactivity of the surface can be tuned by creating oxygen vacancies. For instance, the Cu2O(111) surface can exist in a stoichiometric form or a non-stoichiometric form associated with the loss of one-third of these outer-layer oxygen anions, which can alter the local geometry and adsorption behavior. vt.edu
Surface Reconstruction and Energetic Favorability
The surfaces of materials are not static and can undergo reconstruction to minimize their surface free energy under specific environmental conditions. First-principles calculations based on density-functional theory are used to investigate the relative stability of different surface terminations. aps.orgresearchgate.net
For copper(I) oxide (Cu2O), a key component of the Al-Cu-O system, studies show that non-stoichiometric surfaces are often more energetically favorable than stoichiometric ones under realistic catalytic conditions. aps.orgresearchgate.net The energetic favorability depends strongly on the oxygen chemical potential (i.e., oxygen-rich or oxygen-lean conditions).
Oxygen-Rich Conditions: The Cu2O(110):CuO surface (terminated with both copper and oxygen) and the Cu2O(111)-CuCUS surface (containing a coordinatively unsaturated copper vacancy) are found to have very low surface free energies. aps.orgresearchgate.net
Oxygen-Lean Conditions: The Cu2O(111) surface with a surface interstitial copper atom is the most energetically favorable structure. aps.orgresearchgate.net
These findings highlight the critical role of surface defects, such as vacancies and interstitials, in determining the most stable surface structures. aps.orgresearchgate.net The dispersion of fine metal particles on the support can also lead to a reconstructed composite surface. mdpi.com
Metal-Support Interactions
Metal-support interactions (MSI) are crucial in supported catalysts, influencing the dispersion, stability, and reactivity of the active metal component. In the Al-Cu-O system, the interaction between copper nanoparticles and alumina (Al2O3) supports is of primary importance.
The nature of the MSI is highly dependent on the specific phase of the alumina support. nih.govarxiv.org
On γ-Al2O3 , the MSI is dominated by stable and directional Cu–O bonds, which limits the diffusion of copper nanoparticles on the surface. nih.govarxiv.org
On α-Al2O3(0001) , a dynamic MSI occurs where aluminum atoms from the support move out of the surface plane to optimize contact with the copper nanoparticle. This dynamic interaction facilitates faster diffusion of the nanoparticles. nih.govarxiv.org
At higher temperatures (700-1000 °C), strong interactions between copper(II) oxide (CuO) and alumina can lead to the formation of copper aluminate (CuAl2O4) spinel. rsc.orgresearchgate.net The temperature at which this solid-state reaction occurs depends on the alumina precursor used, with formation occurring at approximately 700 °C for amorphous aluminum hydroxide, 800 °C for γ-alumina, and 950 °C for α-alumina. rsc.orgresearchgate.net The formation of this stable compound can alter the catalytic properties and oxygen release capacity of the material. rsc.orgresearchgate.net
Interfacial Reaction Kinetics in Thin Films and Composites
The kinetics of reactions occurring at the interface between aluminum and copper oxide are fundamental to the performance of Al/CuO energetic composites and thin films. The structure and chemistry of this interface control reaction rates, onset temperatures, and energy release. nih.gov
Studies on Al/CuO particle-based laminates have shown that the lateral diffusion of oxygen from the CuO layer to the Al layer can be the rate-limiting step in the reaction. acs.org Ab initio molecular dynamics simulations of nano Al/CuO composite films confirm that the diffusion of oxygen atoms occurs first at the interface, forming aluminum oxide (AlOx) and mixed copper-aluminum oxides (CuxAlyOz). mdpi.com
The nature of the interfacial layer is critical. An interface formed by the physical deposition of aluminum on CuO consists of a mixture of Cu, O, and Al, which acts as a poor diffusion barrier and can lead to premature exothermic reactions. nih.gov In contrast, a conformally coated alumina layer, even one as thin as ~0.5 nm, can effectively prevent Al diffusion, leading to greater stability. nih.gov The chemical bonding at the monolayer interface, rather than simply the thickness of any barrier layer, is the dominant factor controlling the kinetics of Al diffusion. nih.gov
In Cu/Al multilayer thin films, the formation of intermetallic compounds occurs sequentially. The activation energies for the formation of CuAl2 and Cu9Al4 have been determined to be 0.78 ± 0.11 eV and 0.83 ± 0.2 eV, respectively. researchgate.net
| Intermetallic Compound | Activation Energy (eV) | Reference |
|---|---|---|
| CuAl2 | 0.78 ± 0.11 | researchgate.net |
| Cu9Al4 | 0.83 ± 0.2 | researchgate.net |
Catalytic Research on Aluminum Copper Oxygen Systems: Mechanisms and Active Sites
Oxidation Reactions
Aluminum-copper-oxygen catalysts are particularly active in oxidation reactions. The variable oxidation states of copper (Cu⁰, Cu¹⁺, Cu²⁺) and the physicochemical properties of the alumina (B75360) support, such as its high surface area and thermal stability, are key to this functionality.
Carbon Monoxide (CO) Oxidation
The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a crucial reaction for pollution control and has been extensively studied using copper-based catalysts. mdpi.com Copper oxides supported on alumina (Cu/Al₂O₃) are recognized as efficient catalysts for this reaction. researchgate.net The catalytic activity is closely linked to the oxidation state of copper and the interaction with the support. mdpi.com
The oxidation of CO over copper-alumina catalysts is widely reported to follow the Mars-van Krevelen (MvK) mechanism. mdpi.comnih.gov This mechanism involves a redox cycle where the catalyst's surface lattice oxygen is consumed by the reactant (CO), leading to the formation of a surface oxygen vacancy. mdpi.comgoogle.com The catalyst is then re-oxidized by gas-phase oxygen, replenishing the vacancy. mdpi.com
The reaction can be summarized in two steps:
CO + OL → CO₂ + □S
½ O₂ + □S → OL
Here, OL represents a surface lattice oxygen atom and □S denotes a surface oxygen vacancy. mdpi.com The first step, the withdrawal of oxygen from the copper oxide surface, is often considered the rate-determining step. mdpi.com
Oxygen vacancies are identified as the primary active sites for the CO oxidation reaction. mdpi.comresearchgate.net Studies have shown that introducing promoters, such as iron (Fe), into a Cu/Al₂O₃ catalyst can create more oxygen vacancies by removing some oxygen from the copper species. mdpi.comresearchgate.net This increase in oxygen vacancy concentration significantly enhances the catalytic activity, shifting the CO conversion to much lower temperatures. mdpi.com The presence of a non-stoichiometric copper oxide species is believed to be an efficient conduit for lattice oxygen, further enhancing the catalytic capacity. google.com
Table 1: Research Findings on CO Oxidation over Copper-Aluminum Based Catalysts
| Catalyst System | Key Finding | Mechanism | Citation |
|---|---|---|---|
| Fe-promoted Cu/Al₂O₃ | Adding Fe creates more oxygen vacancies, which are the main active sites, significantly improving catalytic activity at lower temperatures. | Mars-van Krevelen | mdpi.comresearchgate.net |
| Cu/Al₂O₃ | Oxygen vacancies play a crucial role in influencing CO oxidation activity. | Mars-van Krevelen | mdpi.com |
| Activated Copper Oxide | A non-stoichiometric copper oxide species acts as an efficient conduit for lattice oxygen, enabling room temperature CO oxidation. | Mars-van Krevelen | google.com |
Selective Catalytic Oxidation of Alcohols (e.g., Benzyl (B1604629) Alcohol)
Aluminum-copper-oxygen systems are effective catalysts for the selective oxidation of alcohols to their corresponding aldehydes or ketones, which are valuable chemical intermediates. Copper aluminate (CuAl₂O₄) spinel, in particular, has been identified as an efficient catalyst for several oxidation reactions. researchgate.net
The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a model reaction used to evaluate catalyst performance. Nano copper aluminate spinel (CuAl₂O₄), prepared by methods like the sol-gel technique, has demonstrated high activity and selectivity for this transformation using hydrogen peroxide as an oxidant. researchgate.net The high thermal stability, mechanical resistance, and specific surface properties of aluminate spinels make them promising catalytic materials. researchgate.net Studies have investigated the influence of various parameters, such as the solvent and reaction time, on the conversion and selectivity. For instance, using acetonitrile (B52724) as a solvent with a nano copper aluminate catalyst resulted in the highest conversion of benzyl alcohol to benzaldehyde. researchgate.net
Other research has shown that copper nitrate, in conjunction with aluminum nitrate, can effectively oxidize benzyl alcohol. frontiersin.org While Fe(NO₃)₃ showed the highest activity, Cu(NO₃)₂ also demonstrated significant conversion (82.3%), though with lower selectivity to benzaldehyde (70%) due to over-oxidation to benzoic acid. frontiersin.org CuO nanoparticles have also proven to be highly active and selective for the oxidative dehydrogenation of benzyl alcohol, with a proposed mechanism involving a β-H elimination step. dtu.dkmdpi.com
Table 2: Catalytic Performance in Selective Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Solvent | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Citation |
|---|---|---|---|---|---|
| Nano Copper Aluminate (CuAl₂O₄) | H₂O₂ | Acetonitrile | High (not specified) | High (not specified) | researchgate.net |
| Cu(NO₃)₂ | Self (Decomposition) | 1,4-dioxane | 82.3 | 70 | frontiersin.org |
| CuO Nanoparticles | Air | Toluene | >99 (at 100°C) | >99 (at 100°C) | dtu.dk |
Ammonia (B1221849) (NH₃) Oxidation
The selective catalytic oxidation (SCO) of ammonia to dinitrogen (N₂) and water is a critical process for abating ammonia emissions. nih.govucl.ac.uk Copper-containing mixed metal oxides, including those with aluminum, are among the most promising catalysts for NH₃-SCO. nih.govnih.gov The key challenge is to achieve high conversion of ammonia while maintaining high selectivity to N₂, avoiding the formation of undesirable nitrogen oxides (NOx). nih.gov
Copper oxide species supported on materials like gamma-alumina (γ-Al₂O₃) serve as effective and affordable catalysts for ammonia oxidation. mdpi.com The porous structure of γ-Al₂O₃ provides a robust support for highly dispersed copper oxide species, which are considered the active sites. mdpi.comresearchgate.net An increase in the CuO content on the alumina support can lead to enhanced electrocatalytic performance for NH₃ electrolysis by providing more active sites for ammonia adsorption. mdpi.com
In Cu-Zn-Al-O mixed metal oxides, the well-dispersed CuO phase is linked to catalytic activity and selectivity. nih.gov However, higher copper loading can lead to the growth of bulk CuO crystals, which may decrease the specific surface area and lower the selectivity to N₂. nih.gov Research on Cu/η-Al₂O₃ catalysts has shown that a good dispersion of copper species, achieved at lower copper content (1-2 wt.%), results in high conversion of NH₃ to N₂, reaching nearly 100% at temperatures above 500°C. researchgate.net
Table 3: Performance of Copper-Aluminum Systems in Ammonia Oxidation
| Catalyst System | Temperature for Max Conversion | NH₃ Conversion (%) | N₂ Selectivity (%) | Key Finding | Citation |
|---|---|---|---|---|---|
| Cu(x)-Al₂O₃ | >500°C | ~100 | High (not specified) | High dispersion of copper at low content is key for high conversion. | researchgate.net |
| Cu-Mg-Al mixed oxide | 425°C | 100 | >90 | Copper oxide species are the active sites. | ucl.ac.uk |
| Cu-Zn-Al-O mixed oxide | 250-350°C | High | Relatively High | Well-dispersed CuO phase enhances activity; high Cu loading can decrease selectivity. | nih.gov |
| CuO/γ-Al₂O₃ | Not specified | Enhanced with higher CuO ratio | Not specified | CuO species are the active sites for ammonia adsorption and oxidation. | mdpi.com |
Reduction Reactions
In addition to oxidation, aluminum-copper-oxygen catalysts are vital for reduction reactions, particularly in the context of environmental catalysis for controlling NOx emissions.
NOx Reduction (e.g., Selective Catalytic Reduction (SCR))
Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃) is a leading technology for cleaning exhaust gases from diesel engines and industrial plants. rsc.org Copper-based catalysts, often supported on zeolites or oxides like alumina and titania, are widely used due to their excellent activity. rsc.orgnih.gov
In copper-based SCR catalysts, copper ions act as the active sites for the redox reactions. oup.com The support material plays a crucial role; for instance, alumina can increase the acidity of the catalyst and its resistance to SO₂ poisoning. nih.gov Alumina-supported copper catalysts are typically active at higher temperatures compared to titania-supported ones and tend to form less N₂O, a potent greenhouse gas. nih.gov The addition of aluminum to copper/titania catalysts has been shown to broaden the temperature window of high catalytic activity and shift the maximum activity to higher temperatures. nih.gov
A challenge in Cu/zeolite SCR catalysts is deactivation at high temperatures. This can occur through the reaction of active copper centers with extra-framework aluminum species, forming less active spinel-like structures that are more active in ammonia oxidation than in NOx reduction. google.com Therefore, managing the interaction between copper and aluminum is critical for maintaining high SCR performance and hydrothermal stability. google.com The dual-functional nature of SCR catalysts, requiring both redox sites (for NOx) and acid sites (for NH₃), is essential for the reaction mechanism. oup.com
Table 4: Research Highlights for NOx Reduction using Copper-Aluminum Systems
| Catalyst System | Key Feature | Effect of Aluminum | Temperature Range for High Activity | Citation |
|---|---|---|---|---|
| Copper/aluminum-titania | Broadened temperature window | Shifts maximum activity to higher temperatures and lowers N₂O formation. | Broad | nih.gov |
| Cu/η-Al₂O₃ | Evaluated for NH₃-SCR | Highly dispersed copper oxide species are active. | >500°C | researchgate.net |
| Cu/zeolite | High low-temperature activity | Extra-framework aluminum can react with Cu, decreasing SCR activity at high temperatures. | 200-400°C | google.com |
| Cu-CHA Zeolite | High thermal stability and activity | Al distribution determines Cu and acid site distribution, impacting performance. | Wide | oup.commdpi.com |
Reverse Water Gas Shift (RWGS) Reaction
The reverse water gas shift (RWGS) reaction, which converts carbon dioxide (CO₂) and hydrogen (H₂) to carbon monoxide (CO) and water (H₂O), is a critical step in CO₂ utilization strategies. scispace.comspecac.com Copper-based catalysts are frequently employed for this reaction due to their high activity and selectivity. scispace.comacs.org However, a significant challenge with traditional copper catalysts is their poor thermal stability, leading to deactivation at the high temperatures required for the reaction. acs.orgconicet.gov.ar
Recent research has focused on copper-aluminum oxide systems, particularly those forming a Cu-Al spinel structure, which have demonstrated remarkable activity and stability. acs.orgepfl.ch These catalysts can operate at high weight hourly space velocities (WHSV) with no significant deactivation over extended periods. scispace.comacs.org For instance, a catalyst with a surface Cu-Al spinel, formed in situ, showed no detectable deactivation after 40 hours of operation at a WHSV of 300,000 mL g⁻¹ h⁻¹. acs.org The enhanced stability is attributed to the strong interaction between copper and alumina, which mitigates sintering and reoxidation of the active copper species. acs.orgconicet.gov.ar
The catalytic performance of copper-aluminate systems in the RWGS reaction is influenced by the catalyst's composition and preparation method. For example, depositing a silica (B1680970) layer on the catalyst surface has been shown to protect the Cu²⁺ ions during calcination, leading to well-dispersed Cu sites that actively participate in the reaction. rsc.org
Role of Oxygen Vacancies in CO₂ Activation
Oxygen vacancies on the surface of metal oxide catalysts play a crucial role in the activation of CO₂ molecules. nih.govresearchgate.net These vacancies act as sites for CO₂ adsorption and can enrich electrons that are transferable to the CO₂ molecule, facilitating its activation. nih.govresearchgate.net
In copper-aluminum spinel catalysts, a higher degree of inversion in the spinel structure leads to a more disordered arrangement and the formation of a higher concentration of surface oxygen vacancies. epfl.ch These oxygen vacancies are considered prominent active sites for CO₂ activation. epfl.ch Studies comparing Cu-Al and Co-Al spinel catalysts for the RWGS reaction found that the Cu-Al spinel exhibited higher catalytic activity, which was attributed to its greater concentration of surface oxygen vacancies. epfl.ch The presence of these vacancies provides additional active sites for CO₂ adsorption, although the participation of other species like monodentate carbonate in the reaction is also possible. epfl.ch Theoretical studies have confirmed that the adsorption of CO₂ at an oxygen vacancy site can lead to the formation of a bent CO₂ species, facilitating its subsequent conversion. nih.gov
Identification of Active Sites (e.g., 2-fold coordinated copper ions)
In situ studies, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), combined with Density Functional Theory (DFT) calculations, have been instrumental in identifying the specific active sites on copper-aluminate catalysts for the RWGS reaction. scispace.comacs.org Research has identified 2-fold coordinated copper ions (Cu²⁺) and 3-fold coordinated surface oxygen atoms as the primary active sites. scispace.comacs.orgepfl.ch
Hydrogenation Reactions (e.g., Aldehyde Hydrogenation)
Copper aluminate spinel (CuO·CuAl₂O₄) is a prominent chromium-free catalyst used in the industrial hydrogenation of aldehydes. uva.nlresearchgate.net It serves as a replacement for the traditional copper chromite catalysts. uva.nl The hydrogenation of butyraldehyde (B50154) to butanol is often used as a model reaction to study the structure and activity of these catalysts. uva.nlresearchgate.net
The active form of the catalyst is a reduced spinel lattice stabilized by protons, with copper metal nanoparticles on its surface. uva.nlresearchgate.net The reaction mechanism is believed to be interface-based, involving both the spinel support and the copper nanoparticles in the protonation and reduction of the aldehyde. uva.nl In one proposed mechanism, the aldehyde adsorbs on the Cu⁰ surface, which provides electrons. Simultaneously, a proton from the spinel lattice transfers to the oxygen of the carbonyl group. uva.nl
Photocatalytic Activity and Mechanism
Copper-aluminum-oxygen compounds also exhibit photocatalytic properties. Nanoporous alumina membranes modified with copper oxide nanoparticles (CuO and Cu₂O) have shown photocatalytic activity under visible light radiation for the degradation of organic dyes. mdpi.com The presence of both Cu²⁺ (in CuO) and Cu⁺ (in Cu₂O) species creates a p-type semiconductor heterojunction that is active under visible light. mdpi.com
The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants. For instance, composites of Al₂O₃-TiO₂ loaded with CuO have demonstrated enhanced photocatalytic activity in sunlight for dye degradation compared to the unloaded support. nih.gov The enhanced response is attributed to the modified electronic and optical properties of the composite material.
Understanding Structure-Activity Relationships in Catalysis
The catalytic performance of copper-aluminum-oxygen systems is intricately linked to their structural and physical properties. acs.orgepfl.chuva.nl Factors such as the method of synthesis, chemical composition, crystallite size, and surface area all play a significant role in determining the catalyst's activity and selectivity. uva.nlnih.gov
For instance, in aldehyde hydrogenation, the interplay between the reduced spinel lattice and the copper nanoparticles is crucial. uva.nl In the RWGS reaction, the formation of a stable Cu-Al spinel structure is key to achieving high and stable catalytic activity. acs.orgepfl.ch The ability to form highly dispersed active species, such as 2-fold coordinated copper ions and surface oxygen vacancies, is a direct result of the catalyst's structure. acs.orgepfl.ch
Impact of Crystallite Size and Surface Area on Catalytic Performance
In the synthesis of copper aluminate catalysts, the preparation method significantly affects these properties. For example, catalysts prepared via co-precipitation can yield small crystallites of CuO (e.g., 9.4 nm) and CuAl₂O₄ (e.g., 7.3 nm). uva.nl However, modifications to the synthesis, such as the addition of manganese, can lead to an increase in the crystallite sizes of both phases. uva.nl
The surface area of the catalyst is also impacted by the synthesis and subsequent treatments. High calcination temperatures, while necessary for the formation of the spinel phase, can lead to particle sintering and a reduction in surface area. rsc.orgnih.gov Different drying techniques for the alumina support can also result in varied pore sizes, pore volumes, and surface areas, which in turn affect the distribution of copper and the catalyst's activity. nih.gov For instance, infrared drying of an alumina support was found to better maintain pore size and volume, leading to a larger surface area compared to hot air drying. nih.gov
The relationship is not always straightforward. While a larger surface area generally provides more active sites, the nature and quality of these sites are equally important. For example, a study on CuO/Al₂O₃ catalysts found that large surface area and low crystallinity of the alumina support favored strong metal-support interaction, leading to highly dispersed and strongly bonded CuO species and copper-aluminate phases, which enhanced catalytic activity. mdpi.comuantwerpen.be
Interactive Data Table: Physicochemical Properties and Catalytic Performance
| Catalyst | Preparation Method | Calcination Temp. (°C) | BET Surface Area (m²/g) | CuO Crystallite Size (nm) | Catalytic Activity | Reference |
| CuAl₂O₄ | Co-precipitation | 800 | - | 7.3 | Active in butyraldehyde hydrogenation | uva.nl |
| Mn-free CuO·CuAl₂O₄ | Co-precipitation | - | - | 9.4 (CuO), 7.3 (CuAl₂O₄) | Active in butyraldehyde hydrogenation | uva.nl |
| 6 wt% Mn CuO·CuAl₂O₄ | Co-precipitation | - | - | 16.2 (CuO), 12 (CuAl₂O₄) | Decreased activity in butyraldehyde hydrogenation | uva.nl |
| 4Cu-Al₂O₃ | Co-precipitation & H₂ treatment | - | 132 | - | High activity and stability in RWGS | acs.org |
| Cu-Al_IRD/600 | Impregnation (Infrared dried support) | 600 | - | - | High DME yield from CO₂ hydrogenation | nih.gov |
| 15Cu Al(1) | Ammonia-driven deposition-precipitation | - | 291 | - (Amorphous CuO) | High oxidation performance | mdpi.com |
Influence of Cationic Substitution and Doping on Active Sites
The catalytic properties of aluminum-copper-oxygen systems, particularly those with spinel structures like copper aluminate (CuAl₂O₄), can be significantly modified through cationic substitution and doping. Introducing foreign cations into the catalyst's structure alters its electronic properties, surface chemistry, and the nature of its active sites, thereby influencing its catalytic performance in various reactions. bohrium.comacs.org
Doping can enhance the dispersion of the active copper species, a critical factor for catalytic activity. For instance, the introduction of manganese (Mn²⁺) into the CuAl₂O₄ spinel structure has been shown to decrease particle size and increase the specific surface area. bohrium.com This leads to a slower, more sustained release of active Cu nanoparticles, which is beneficial for maintaining stable catalytic performance over time. bohrium.com Similarly, doping with aluminum (Al³⁺) can modulate the oxygen affinity on the surface of copper catalysts, enhancing the adsorption of active oxygen species. rsc.org In Cu/ZnO/Al₂O₃ catalysts, small amounts of Al³⁺ act as a structural promoter, improving the morphology and stability of the catalyst. acs.org
The electronic structure of the active sites is also profoundly affected by doping. Trivalent promoters like aluminum (Al³⁺) and gallium (Ga³⁺) in Cu/ZnO supports can function as n-type dopants, creating shallow donor levels and modifying the electronic properties of the catalyst. acs.org This electronic promotion can influence the activation energy and reaction order in processes like the reverse water-gas shift (RWGS) reaction. acs.org Gallium doping in Cu-Zn-Al catalysts has been found to tune the interaction between components, leading to increased Cu dispersion and a favorable distribution of Cu⁺ and Cu⁰ species on the catalyst surface, which enhances performance in hydrogenation reactions. mdpi.com
The choice of dopant can be tailored to specific catalytic applications. For example:
Manganese (Mn²⁺) substitution in CuAl₂O₄ spinels enhances activity and stability in methanol (B129727) steam reforming by regulating the release of active copper. bohrium.com
Gallium (Ga³⁺) addition to Cu-Zn-Al catalysts improves performance in the hydrogenation of hydroxypivaldehyde by increasing the surface area of copper and tuning the distribution of copper oxidation states. mdpi.com
Iron (Fe) promotion in Cu/Al₂O₃ catalysts for CO oxidation creates more oxygen vacancies, which are key active sites for the reaction. researchgate.net
Cerium (Ce) impregnation in copper-containing mixed oxides can enhance N₂ selectivity in the selective catalytic oxidation of ammonia by forming copper-cerium redox couples on the surface. researchgate.net
Cobalt (Co) doping in CuFe₂O₄ and CuAl₂O₄ spinels modifies the electronic structure and surface acidity, promoting O₂ adsorption and dissociation in propane (B168953) oxidation. sci-hub.se
Conversely, not all dopants are beneficial. The addition of alkali metals like cesium or potassium to Cu/ZnO/Al₂O₃ catalysts can decrease the copper surface area and inhibit certain reactions, such as methanol synthesis. researchgate.net Similarly, magnesium (Mg²⁺) doping has been observed to have a detrimental effect on both methanol synthesis and the RWGS reaction in some Cu/ZnO systems. acs.org
Table 1: Effects of Cationic Substitution and Doping on Aluminum-Copper-Oxygen Catalysts
| Dopant/Substituent | Host System | Observed Effects | Catalytic Application | Reference(s) |
|---|---|---|---|---|
| Manganese (Mn²⁺) | CuAl₂O₄ | Decreased particle size, increased surface area, regulated release of active Cu. | Methanol Steam Reforming | bohrium.com |
| Gallium (Ga³⁺) | Cu/ZnO/Al₂O₃ | Increased Cu dispersion, tuned Cu⁺/Cu⁰ distribution, electronic promotion. | Hydrogenation, RWGS | acs.orgmdpi.com |
| Aluminum (Al³⁺) | Cu/ZnO | Structural promotion, modified electronic properties, lowered band gap. | Methanol Synthesis, RWGS | acs.orgrsc.org |
| Iron (Fe) | Cu/Al₂O₃ | Increased oxygen vacancies. | CO Oxidation | researchgate.net |
| Cerium (Ce) | Cu-Mg-Al-O | Formation of Cu-Ce redox couples, enhanced N₂ selectivity. | Selective Catalytic Oxidation of Ammonia | researchgate.net |
| Cobalt (Co) | CuAl₂O₄ | Modified electronic structure and surface acidity, enhanced O₂ adsorption. | Propane Oxidation | sci-hub.se |
| Alkali Metals (K, Cs) | Cu/ZnO/Al₂O₃ | Decreased Cu surface area, inhibited methanol synthesis. | Water Gas Shift | researchgate.net |
| Magnesium (Mg²⁺) | Cu/ZnO | Detrimental effect on activity. | Methanol Synthesis, RWGS | acs.org |
Role of Defects and Non-Stoichiometry in Catalytic Processes
Defects and non-stoichiometry, particularly oxygen vacancies, are fundamental to the catalytic activity of aluminum-copper-oxygen systems. fiveable.mefrontiersin.org These structural imperfections create highly active sites that can significantly alter the electronic environment of the catalyst, promoting the adsorption and activation of reactant molecules. fiveable.meacs.org
Oxygen vacancies are often identified as the primary active sites for crucial catalytic reactions. researchgate.netfrontiersin.org In the context of CO oxidation over copper-based catalysts, the presence of surface oxygen vacancies is a key factor influencing activity. researchgate.netmdpi.com The reaction often follows a Mars-van Krevelen-type mechanism, where lattice oxygen from the catalyst participates in the oxidation of CO, creating an oxygen vacancy. This vacancy is subsequently refilled by gas-phase oxygen. Defect engineering to create abundant oxygen vacancies has been shown to accelerate reaction kinetics. rsc.org For instance, in CuO catalysts, oxygen vacancies are more favorable for the adsorption of hydroxyl (OH*) species, which are critical for the electro-oxidation of amines. rsc.org
The formation of non-stoichiometric surface phases or interfaces can also lead to enhanced catalytic properties due to the altered electronic structure. fiveable.me The interaction between different copper phases, such as highly dispersed CuO species and copper aluminate spinels (CuAl₂O₄ or CuAlO₂), can generate interfacial sites with unique reactivity. nih.govmdpi.com This interplay is believed to create a synergetic effect that facilitates charge transfer and promotes catalytic performance. mdpi.com For example, the coexistence of surface copper aluminate with bulk copper aluminate or CuO has been reported to improve oxidation performance. mdpi.com
The creation and stabilization of these defects are often linked to the catalyst's synthesis method and treatment conditions. High-temperature treatments or specific preparation routes like the sol-gel method can favor the formation of stable, defect-rich structures such as copper aluminate spinels, which are less prone to leaching of the active metal compared to impregnated catalysts. nih.gov The presence of defects can significantly influence the physical and chemical properties of materials, including their thermal stability, conductivity, and diffusion processes, all of which are critical for a functioning catalyst. fiveable.me
Operando and In Situ Spectroscopic Studies of Catalytic Processes
To understand the dynamic nature of catalysts under reaction conditions, operando and in situ spectroscopic techniques are indispensable. acs.orgmpg.de These methods allow researchers to observe the catalyst at work, providing crucial insights into reaction mechanisms, the nature of active sites, and adsorbate-induced structural changes that are not apparent from ex situ characterizations. acs.orgnih.gov
In situ Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the interaction of reactant and product molecules with the catalyst surface. mdpi.combohrium.com For aluminum-copper-oxygen systems, in situ FTIR has been instrumental in identifying the state of copper during reactions like CO oxidation. Studies have shown that the key factor for CO adsorption is the presence of Cuδ⁺ species located in oxygen vacancies. mdpi.com The technique can also monitor the formation of surface intermediates, such as carbonates, which can form from the re-adsorption of product CO₂. mdpi.com In studies of the reverse water-gas shift reaction, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has helped elucidate the role of coordinated water molecules as the oxygen source in the conversion of CO₂ to CO. nih.gov
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful probe of the local electronic and geometric structure of the copper species. nih.govacs.org Operando XAS studies have been critical in determining the oxidation state and coordination environment of copper active sites during catalysis. acs.orgrsc.org For example, during CO₂ electroreduction, operando XAS has revealed that while oxidized copper species (Cu⁺/Cu²⁺) may be present initially, the catalyst surface can undergo significant reduction to metallic copper under reaction potentials. acs.orgrsc.org However, some studies suggest that residual oxidized species, potentially stabilized by defects or interfaces, may survive under reaction conditions and play a role in product selectivity. acs.org The ability to map the distribution of different oxidation states within a catalyst bed using techniques like tomography-based XAS provides further understanding of catalyst heterogeneity. nih.govacs.org
In situ and operando Raman spectroscopy offers complementary information, particularly regarding vibrational modes of the catalyst lattice and adsorbed species. rsc.orgrsc.org It has been used to prove the relationship between specific Raman modes and the presence of oxygen vacancies on the surface of CuAl₂O₄. mdpi.com In studies of benzylamine (B48309) oxidation over CuO catalysts, in situ Raman spectroscopy revealed a direct electro-oxidation mechanism driven by electroactive hydroxyl species (OH*), with oxygen vacancies playing a key role in their adsorption. rsc.org
By combining these advanced spectroscopic techniques, often in a multi-technique approach, a comprehensive picture of the catalytic process can be constructed. mdpi.comacs.org These studies have consistently highlighted the dynamic structure of aluminum-copper-oxygen catalysts, where the active sites (e.g., Cu⁺ species, oxygen vacancies) are often formed and stabilized under the specific conditions of the catalytic reaction. acs.orgrsc.org
Table 2: Application of Operando/In Situ Spectroscopy in Aluminum-Copper-Oxygen Systems
| Spectroscopic Technique | System/Reaction Studied | Key Findings | Reference(s) |
|---|---|---|---|
| In Situ FTIR / DRIFTS | CuOₓ/Al₂O₃ for CO Oxidation | Identified Cuδ⁺ in oxygen vacancies as key adsorption sites; observed surface carbonate formation. | mdpi.com |
| Cu/γ-Al₂O₃ for RWGS | Showed coordinated H₂O is the oxygen source for CO₂ reduction to CO. | nih.gov | |
| Operando XAS (XANES/EXAFS) | Cu-based catalysts for CO₂ Electroreduction | Revealed dynamic changes in Cu oxidation state (reduction to Cu⁰); detected residual oxidized species under reaction conditions. | acs.orgrsc.org |
| Rh/Al₂O₃ for CH₄ Oxidation | Mapped the spatial distribution of different Rh oxidation states. | acs.org | |
| In Situ Raman Spectroscopy | CuAl₂O₄ for RWGS | Correlated Raman modes with surface oxygen vacancies. | mdpi.com |
| Vₒ-rich CuO for Benzylamine Oxidation | Disclosed a direct oxidation mechanism involving adsorbed hydroxyl species (OH*). | rsc.org | |
| Ambient Pressure XPS (AP-XPS) | CeOₓ/Cu(111) for CO₂ Hydrogenation | Identified active surface intermediates like carboxylates, demonstrating new active sites for CO₂ activation. | mdpi.com |
Computational and Theoretical Modeling Approaches for Aluminum Copper Oxygen Systems
First-Principles Calculations (DFT, LDA+U, QSGW)
First-principles calculations, primarily based on Density Functional Theory (DFT), offer a powerful quantum mechanical approach to understanding the electronic structure and energetics of materials from fundamental principles.
First-principles calculations are instrumental in determining the stable crystal structures, lattice parameters, and surface configurations of Al-Cu-O compounds. For instance, DFT has been used to model the bulk lattice constants of the constituent materials, such as aluminum (Al) and copper (Cu), and their oxides like γ-Al₂O₃. mdpi.com These calculations provide foundational data that agrees well with experimental values. mdpi.com
In the context of Al-Cu alloys, DFT is used to model the segregation of copper atoms at the interface with an ultrathin aluminum oxide film. mdpi.comresearchgate.net These models typically consist of a slab of aluminum with an overlying oxide layer, where copper atoms are substitutionally placed in different layers to study their energetic preference for segregation. mdpi.com For example, a unit cell for such a model might have dimensions of (8.58 × 9.90 × 58 ų) with a surface area of 0.85 nm². mdpi.com The study of various surfaces, like the densely-packed Al(111) and Al(001) surfaces, is performed using slab models of varying thickness (e.g., three, five, and seven layers) to simulate and analyze their relaxation geometry, surface energies, and electronic structure. researchgate.net
The following table summarizes the calculated lattice constants for materials relevant to the Al-Cu-O system from DFT studies.
| Material | Crystal Structure | Calculated Lattice Constant(s) (Å) | Reference |
| Aluminum (Al) | FCC | a = 4.05 | mdpi.com |
| Copper (Cu) | FCC | a = 3.63 | mdpi.com |
| γ-Aluminum Oxide (γ-Al₂O₃) | (111) | a = 9.78, b = 8.32, c = 13.56 | mdpi.com |
| Cuprous Oxide (Cu₂O) | Cubic | a = 4.27 | aps.org |
| Cupric Oxide (CuO) | Monoclinic | a = 4.68, b = 3.42, c = 5.13, β = 99.6° | aps.org |
This table presents interactive data based on the text.
DFT calculations are crucial for understanding the energetics of adsorption of various species on Al-Cu-O surfaces and for mapping out reaction pathways. For example, studies have investigated the adsorption of CO₂ on Cu₂O(111) surfaces using DFT+U with dispersion corrections. acs.org These studies explore different surface terminations, including those with oxygen or copper vacancies, and various adsorbate geometries. acs.org It was found that CO₂ adsorbs most strongly as a tilted linear molecule on an unsaturated surface copper cation. acs.org
The table below shows examples of calculated adsorption energies for different molecules on copper oxide surfaces.
| Adsorbate | Surface | Adsorption Energy (eV) | Computational Method | Reference |
| CO₂ (linear) | Cu₂O(111) | ~ -0.2 to -0.4 | DFT+U+D2 | acs.org |
| H₂ | CuO(111) | Varies with U value | DFT+U | researchgate.net |
| Methanol (B129727) | CuO(111) | -80 to -100 kJ/mol | DFT+U | aaqr.org |
This table presents interactive data based on the text.
The properties of Al-Cu-O materials are often dictated by the presence of point defects such as vacancies and interstitials. DFT calculations are used to determine the formation energies of these defects, which provides insight into their equilibrium concentrations and their impact on material properties. jos.ac.cn
For example, the formation energies of intrinsic defects in aluminum-doped CuO thin films have been calculated using DFT. rsc.org These calculations can determine the relative stability of different defects, such as copper vacancies (V_Cu), oxygen vacancies (V_O), copper interstitials (Cu_i), and oxygen interstitials (O_i). rsc.org The formation energy of a defect depends on the atomic chemical potentials and the Fermi level. jos.ac.cn Studies have shown that in Al-doped CuO, O_i defects have the least positive formation energies, indicating they are easier to form compared to other defects like V_O and V_Cu. rsc.org The formation energy of V_O is significantly higher than that of V_Cu and O_i under certain conditions. rsc.org
The following table presents calculated formation energies for various defects in an undoped and Al-doped CuO system.
| Defect Type | Doping Level | Formation Energy (eV) | Reference |
| Defect-free | Undoped | -1.24 | rsc.org |
| Defect-free | 1 at% Al | -0.08 | rsc.org |
| Oxygen Interstitial (O_i) | 1 at% Al | Least positive value | rsc.org |
| Oxygen Vacancy (V_O) | 1 at% Al | Higher than O_i | rsc.org |
| Copper Vacancy (V_Cu) | 1 at% Al | Higher than O_i | rsc.org |
| Copper Interstitial (Cu_i) | 1 at% Al | Highest formation energy | rsc.org |
This table presents interactive data based on the text.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of atomic systems, providing insights into dynamic processes such as diffusion, phase transformations, and mechanical deformation. In the context of Al-Cu-O systems, MD simulations can be used to investigate phenomena that occur over longer time scales than are accessible with first-principles methods.
For instance, MD simulations have been employed to study the atomic diffusion at the interface between aluminum and copper during processes like ultrasonic welding. mdpi.com These simulations can reveal asymmetric diffusion behaviors, where Al atoms migrate faster than Cu atoms. mdpi.com MD is also used to study the surface oxidation of copper and nickel, providing insights into the initial stages of oxide layer formation. cambridge.org These simulations can reproduce the formation of various oxygen superstructures on metal surfaces and the nucleation of oxide embryos. cambridge.org Furthermore, MD has been used to predict the surface tension of the aluminum-oxygen system at different temperatures and oxygen contents. researchgate.net
Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption
Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly well-suited for studying adsorption phenomena in porous materials. In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature, allowing the number of particles in the system to fluctuate. researchgate.net This method is ideal for predicting adsorption isotherms and understanding the thermodynamics of gas storage and separation in materials like metal-organic frameworks (MOFs).
GCMC simulations have been used to investigate the adsorption of gases like CO₂ in copper-containing MOFs. cetjournal.it These high-throughput computational screenings can evaluate thousands of potential materials to identify candidates with optimal adsorption capacity and selectivity for specific applications. cetjournal.it The simulations can also shed light on the pore-filling mechanisms and the nature of adsorption/desorption hysteresis. acs.org For instance, studies on copper-doped MOF-303 have shown that the inclusion of copper can enhance the adsorption and selectivity performance for certain gases. researchgate.net
Machine Learning and AI in Predicting Al-Cu-O Material Properties and Performance
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in materials science for accelerating the discovery and design of new materials. By training models on existing experimental or computational data, ML can predict the properties of new materials without the need for costly and time-consuming synthesis and characterization. nih.gov
In the context of Al-Cu-O systems, ML approaches have been developed to predict the mechanical properties of aluminum alloys based on their chemical composition and processing parameters. stam-journal.orgnih.gov For example, a machine learning model can be trained on a database of known aluminum alloys to understand the relationships between the concentrations of elements like copper and magnesium, heat treatments, and the resulting mechanical properties such as yield strength and tensile strength. stam-journal.org These models can then be used to predict the composition and processing needed to achieve a desired set of properties in a new alloy. stam-journal.orgpesjournal.net Techniques like artificial neural networks (ANNs) have been successfully used to predict the mechanical properties of aluminum composites with high accuracy. mdpi.com
Defect Chemistry, Doping, and Stoichiometric Control in Al Cu O Compounds
Intrinsic Defects (e.g., Oxygen Vacancies, Cation Vacancies, Interstitials)
Intrinsic point defects, which include vacancies, interstitials, and misplaced atoms, are fundamental to the behavior of crystalline solids like Al-Cu-O compounds. annualreviews.orgresearchgate.net In copper oxide (CuO), a common component in this system, prevalent defects include copper vacancies (VCu), oxygen vacancies (VO), copper interstitials (Cui), and oxygen interstitials (Oi). rsc.orgresearchgate.net The formation and stability of these defects are highly dependent on the synthesis conditions. rsc.org For instance, under oxygen-rich conditions, copper vacancies are the most energetically favorable defects in CuO. rsc.org In delafossite (B1172669) structures like CuAlO₂, the p-type conductivity is often attributed to defects such as copper vacancies or oxygen interstitials. depaul.edu
Investigations into aluminum-doped copper oxide thin films show that doping significantly alters the landscape of intrinsic defects. The introduction of Al³⁺ ions into the CuO lattice has been observed to suppress the formation of oxygen vacancies while promoting an increase in oxygen interstitials. researchgate.netrsc.org This shift in defect equilibrium is crucial for tuning the material's optoelectronic properties for applications such as solar cells. rsc.org
Formation Energies and Concentrations of Oxygen Vacancies
The energy required to form a defect, or its formation energy, determines its concentration within the crystal lattice. In Al-Cu-O systems, particularly those with a spinel structure, the formation energy of oxygen vacancies is a critical parameter. Theoretical calculations using Density Functional Theory (DFT) provide insight into these energies.
For a Cu-Al spinel surface, the formation energy of an oxygen vacancy was calculated to be as low as 1.42 eV. epfl.ch This is notably lower than the 1.84 eV required for a Co-Al spinel, indicating that oxygen vacancies form more readily on the Cu-Al spinel surface. epfl.ch In the case of pure α-Al₂O₃, intrinsic oxygen vacancy formation energies are reported to be around 6.73 eV, a value that can be significantly reduced by factors such as the presence of hydrogen. mdpi.com First-principles calculations have placed the formation energy of a neutral oxygen vacancy in α-Al₂O₃ in the range of 2 to 5 eV at 0 K. researchgate.net The concentration of these vacancies is directly related to their formation energy; a lower formation energy leads to a higher equilibrium concentration of defects. For instance, the higher concentration of oxygen vacancies on the Cu-Al spinel surface is evidenced by a larger ratio of surface-adsorbed oxygen to lattice oxygen (OA/(OA+OL)) of 0.68, compared to 0.37 for Co-Al spinel. epfl.ch
| Compound/System | Formation Energy (eV) | Conditions/Notes | Source |
|---|---|---|---|
| Cu-Al Spinel | 1.42 | DFT calculation for surface vacancy | epfl.ch |
| Co-Al Spinel | 1.84 | DFT calculation for surface vacancy | epfl.ch |
| α-Al₂O₃ (intrinsic) | 6.73 | DFT calculation | mdpi.com |
| α-Al₂O₃ (H-doped) | 4.56 | DFT calculation | mdpi.com |
| Cu₂O (111) surface | 1.43 - 1.75 | First-principles calculation | worldscientific.com |
Role of Oxygen Vacancies in Catalytic Activity
Oxygen vacancies are frequently identified as active sites in catalysis, profoundly influencing the reactivity of metal oxide surfaces. rsc.org In Al-Cu-O compounds, these defects are crucial for enhancing catalytic performance in various reactions. The creation of an oxygen-vacancy-rich surface is an effective strategy for improving the activation of molecules like H₂O and CO₂. mdpi.comresearchgate.net
In the reverse water-gas shift (RWGS) reaction, the superior catalytic activity of Cu-Al spinel compared to Co-Al spinel is directly attributed to its higher concentration of surface oxygen vacancies. epfl.chresearchgate.net These vacancies are vital for the adsorption and activation of CO₂ molecules on the spinel surface. researchgate.net Similarly, for the water-gas shift (WGS) reaction, catalysts derived from Cu-Mn-Al precursors exhibit outstanding activity and stability due to abundant oxygen vacancies and interfaces. mdpi.com The presence of manganese, in this case, helps to stabilize the oxygen vacancies. mdpi.com In CO catalytic oxidation, Cu sites act as adsorption points for CO, while oxygen vacancies on the support material (like anatase) can activate O₂ molecules, creating a synergistic effect that boosts reaction efficiency. mdpi.com The ability to control the concentration of surface oxygen vacancies, for example through CO reduction pre-treatments on Al₂O₃, allows for the tuning of catalytic performance in reactions like propane (B168953) dehydrogenation. researchgate.net
Extrinsic Doping and Impurity Effects
The intentional introduction of foreign atoms, or extrinsic doping, is a powerful method to modify the physicochemical properties of Al-Cu-O compounds. Doping can alter the crystal structure, electronic band structure, and defect concentrations, thereby enhancing performance in specific applications. mdpi.com In the context of CuO, aluminum has been identified as a highly suitable dopant due to its favorable ionic radius (Al³⁺: 0.53 Å vs. Cu²⁺: 0.73 Å) for substitutional doping, low cost, and non-toxicity. mdpi.com
Substitutional Doping (e.g., Mn, Fe, Ba, Mg)
Substitutional doping involves replacing host cations in the crystal lattice with dopant ions. The site preference of these dopants (substitutional vs. interstitial) depends on factors like relative ionic radii and the oxygen affinity of the host and dopant cations. nih.gov
Mn and Fe: In iron pnictide superconductors, manganese substitution for iron has been shown to be detrimental to superconductivity. aps.org However, in oxide systems, both Mn and Fe are common dopants. In ceria, for example, doping with Mn and Fe introduces more oxygen vacancies compared to other dopants, enhancing photocatalytic activity. acs.org In Cu-Mn-Al catalysts, Mn plays a key role in creating stable, oxygen-vacancy-rich surfaces. mdpi.com
Ba and Mg: The large ionic radius of Ba²⁺ (1.35 Å) means it typically prefers interstitial sites in oxides with smaller cations. nih.gov Magnesium (Mg²⁺), with an ionic radius of 0.72 Å, is comparable to many transition metal ions and can readily substitute for them. nih.gov In high-entropy (Co,Cu,Mg,Ni,Zn)Al₂O₄ spinel, Mg is one of the constituent divalent cations occupying the tetrahedral sites. tandfonline.comtandfonline.com
The choice of dopant and its concentration is critical. For instance, while Al-doping in CuO can be beneficial, higher concentrations can lead to instability. rsc.org Similarly, substitutions for Mg in MgB₂ with elements like Fe, Mn, and Cu are generally restricted to very low concentrations. arxiv.org
Impact of Doping on Structural Parameters and Electronic Structure
Doping invariably induces changes in the host material's structural and electronic properties.
Structural Parameters: The introduction of dopants with different ionic radii causes lattice strain and can alter lattice parameters, crystallite size, and even the crystal structure itself. mdpi.comrsc.org
In Al-doped CuO, the smaller ionic radius of Al³⁺ compared to Cu²⁺ leads to alterations in crystal symmetry and the formation of defects, which increases strain and decreases crystallite size. mdpi.com
Similarly, Al and Cu co-doping in ZnO nanostructures leads to changes in lattice constants and can shift the microstrain from tensile to compressive. researchgate.net
In Cu-doped SnS thin films, the crystallite size was observed to decrease as Cu⁺⁺ ions integrated into Sn⁺⁺ sites. rsc.org
Electronic Structure: Doping directly affects the electronic band structure, most notably the band gap energy (Eg).
Al-doping in CuO has been shown to decrease the band gap energy. rsc.orgmdpi.com
Conversely, Al and Sn doping in ZnO nanostructures can increase the optical energy gap, an effect attributed to the Burstein-Moss shift, where the Fermi level moves into the conduction band. ekb.eg
First-principles calculations on Cu/Al co-doped ZnO show that co-doping can significantly reduce the band-gap, leading to a red-shift in the optical absorption edge. researchgate.net The study also found that the concentration of Al has a greater influence on the conductivity of the system than that of Cu. researchgate.net
| Host Material | Dopant(s) | Effect on Eg | Observed Trend | Source |
|---|---|---|---|---|
| CuO | Al | Decrease | Eg decreases with increasing Al doping. | rsc.orgmdpi.com |
| ZnO | Al, Sn | Increase | Burstein-Moss shift effect. | ekb.eg |
| ZnO | Al, Cu (co-doped) | Decrease | Red-shift in absorption edge. | researchgate.net |
| Ceria (CeO₂) | Mn/Cu (co-doped) | Decrease | Eg reduced to 2.26 eV. | acs.org |
| SnS | Cu | Increase | Blue-shift in absorption edge. | rsc.org |
Control of Cation Inversion in Spinel Structures
Spinel structures, with the general formula AB₂O₄, possess two types of cation sites: tetrahedral (A) and octahedral (B). The distribution of A²⁺ and B³⁺ cations among these sites is described by the inversion parameter, λ. A normal spinel (λ=0) has all A²⁺ ions on tetrahedral sites, while an inverse spinel (λ=1) has all A²⁺ ions on octahedral sites. pnas.org Many spinels, including copper aluminate (CuAl₂O₄), are partially inverted, with a cation distribution of (Cu₁₋λAlλ)[CuλAl₂₋λ]O₄. researchgate.netacs.org
The degree of cation inversion is a critical parameter that influences the material's magnetic and electronic properties and can be controlled through synthesis conditions and composition. pnas.orgacs.org
Pure CuAl₂O₄ is a partially inverted spinel, with studies showing it to be approximately 35% inverse. researchgate.net
The introduction of other cations can significantly alter this balance. For example, when Cd²⁺ is doped into CuAl₂O₄, the Cd²⁺ ions exclusively occupy tetrahedral sites, which forces some of the Cu²⁺ ions to move from tetrahedral to octahedral sites, thereby increasing the degree of inversion. researchgate.net
In a study of high-entropy (Co,Cu,Mg,Ni,Zn)Al₂O₄ spinel, the presence of multiple different divalent cations was found to have a stabilizing effect, promoting the formation of a nearly normal spinel structure with a very low degree of cation inversion. tandfonline.comtandfonline.com This contrasts sharply with a simple spinel like NiAl₂O₄, which is almost fully inverse. tandfonline.com
This control over cation site occupancy is crucial for tuning the properties of spinel materials. For instance, in cobalt aluminate, the desired deep blue color is achieved when the spinel is almost fully normal. tandfonline.com Therefore, understanding and manipulating cation inversion is a key aspect of stoichiometric control in Al-Cu-O spinel compounds.
Non-Stoichiometry and Phase Stability
The chemical behavior and stability of compounds within the aluminum-copper-oxygen system are intricately linked to their stoichiometry and the surrounding thermodynamic conditions, such as temperature and oxygen partial pressure. Non-stoichiometry, which refers to the deviation from a simple whole-number ratio of constituent atoms, is a critical factor that governs the formation of various stable and metastable phases. This section explores the principles of non-stoichiometry and phase stability in Al-Cu-O compounds, with a particular focus on the well-studied delafossite (CuAlO₂) and spinel (CuAl₂O₄) structures.
The stability of phases in the Al-Cu-O system is highly dependent on the oxidation state of copper (Cu⁺ or Cu²⁺), which in turn is controlled by temperature and the ambient oxygen partial pressure. researchgate.netresearchgate.net Research has established the standard Gibbs free energies of formation for both CuAlO₂ and CuAl₂O₄ across a temperature range of 700°C to 1100°C, providing a thermodynamic basis for understanding their phase equilibria. researchgate.netjmmab.com
The delafossite compound, CuAlO₂, is a key p-type transparent conducting oxide, but its synthesis in a pure form is challenging due to a narrow stability region. researchgate.netjmmab.com At temperatures below approximately 700 K (427°C), CuAlO₂ is thermodynamically unstable in air. This instability can lead to its decomposition and the formation of the more stable CuAl₂O₄ spinel phase, which contains Cu²⁺ ions. semanticscholar.org Consequently, the solid-state synthesis of single-phase CuAlO₂ typically necessitates high temperatures, often exceeding 1000 K (727°C), and carefully controlled low-oxygen atmospheres (e.g., nitrogen or argon) to favor the Cu⁺ oxidation state. semanticscholar.org
The synthesis of thin films further highlights the delicate balance required for phase stability. The growth temperature and oxygen pressure during deposition, as well as post-deposition annealing conditions, are crucial parameters. researchgate.netutwente.nl For instance, studies on pulsed laser deposition have shown that depositing films at 773 K (500°C) and subsequently annealing them at 1173 K (900°C) in a nitrogen atmosphere can yield single-phase CuAlO₂. researchgate.net Deviations from these optimal conditions often result in the formation of secondary phases like CuO, Cu₂O, and CuAl₂O₄. researchgate.netsemanticscholar.orgresearchgate.net
Non-stoichiometry in CuAlO₂ often manifests as a copper deficiency or an aluminum excess, depending on the synthesis route. Current time information in Bangalore, IN. Hydrothermally synthesized CuAlO₂ has been reported to exhibit a greater degree of non-stoichiometry, with an Al-excess, compared to samples prepared by solid-state reactions. Current time information in Bangalore, IN. This cation off-stoichiometry is directly linked to the material's defect chemistry, influencing the concentration of charge carriers and its electrical properties. While intentional creation of Al-excess or Cu-excess in solid-state prepared samples showed little change in electrical properties (suggesting a narrow solubility range), the defect structure is complex, with proposed defects including aluminum atoms on copper sites (AlCu) and copper vacancies (VCu). researchgate.netCurrent time information in Bangalore, IN.
The table below summarizes the observed phase formation under different synthesis conditions, illustrating the sensitivity of the Al-Cu-O system to temperature and atmosphere.
| Nominal Composition | Synthesis/Annealing Temperature | Atmosphere | Observed Phases | Reference |
|---|---|---|---|---|
| CuAlO₂ | < 700 K (< 427 °C) | Air | Unstable, decomposes to form CuAl₂O₄ | semanticscholar.org |
| CuAlO₂ | 900 - 1000 °C | Air | Mixture of CuO + CuAl₂O₄ (spinel) | researchgate.net |
| CuAlO₂ | 1000 K (727 °C) | Nitrogen | CuAlO₂ with secondary Cu₂O phase | semanticscholar.org |
| CuAlO₂ | 1100 °C | Air | CuAlO₂ (delafossite) with Al₂O₃ impurities | researchgate.net |
| CuAlO₂ Thin Film | Deposition at 673 K (400 °C), Annealed at 1173 K (900 °C) | Nitrogen | CuAl₂O₄ phase present | researchgate.net |
| CuAlO₂ Thin Film | Deposition at 773 K (500 °C), Annealed at 1173 K (900 °C) | Nitrogen | Single 3R-CuAlO₂ phase | researchgate.net |
| CuAlO₂ | 1200 °C | Not specified | Undesired CuAl₂O₄ phase forms | semanticscholar.org |
The following table presents research findings on the stoichiometry of CuAlO₂ prepared by different methods.
| Synthesis Method | Average [Cu]/[Al] Ratio | Resulting Stoichiometry | Key Finding | Reference |
|---|---|---|---|---|
| Solid-State (SS) | 0.96 | Close to nominal stoichiometry | Samples with intentional Cu or Al excess showed a small solubility range. | researchgate.netCurrent time information in Bangalore, IN. |
| Hydrothermal (HT) | 0.86 | 0.92:1.08 (Al-excess) | Produces a greater degree of non-stoichiometry compared to the solid-state method. | Current time information in Bangalore, IN. |
Future Research Directions and Emerging Paradigms in Al Cu O Chemistry
Development of Novel Synthesis Methods for Tailored Architectures
The ability to control the architecture of Al-Cu-O compounds at the nanoscale is fundamental to tuning their properties. Research is moving beyond traditional synthesis routes towards methods that offer precise control over morphology, crystal size, and composition. A composite-hydroxide-mediated (CHM) approach, for instance, has been used to prepare aluminum-doped copper oxide (CuO) nanocrystalline materials. researchgate.net This method facilitates the creation of unique morphologies, including rods, flowers, and triangular shapes, by promoting the incorporation of aluminum atoms into the CuO lattice, which in turn creates point defects and oxygen vacancies. researchgate.net
Another promising direction is the use of sonochemical routes to create nanostructured catalysts, such as CuO–ZnO/Al2O3, from nanocomposite precursors. researchgate.net This technique allows for the synthesis of core/shell structures with controlled physicochemical properties, leading to porous catalysts where copper and zinc oxide nanoparticles have strong interactions with the alumina (B75360) support. researchgate.net In-situ synthesis methods, such as the combustion of metal nitrates followed by a reduction process, are also being explored to create copper matrix composites reinforced with nanosized aluminum oxide (Al2O3) particles. researchgate.net These methods result in a fine dispersion of alumina nanoparticles (around 10 nm) surrounding well-developed copper crystals. researchgate.netresearchgate.net
The goal of these advanced synthesis techniques is to create materials with tailored features, such as high surface area and porosity, which are critical for applications like catalysis. nih.gov For example, the impregnation method has been used to synthesize gamma-alumina-supported copper oxide nanocatalysts with high surface area (131.25 m²/g) and large pore diameters, enhancing their electrocatalytic performance. nih.gov
Table 1: Novel Synthesis Methods for Al-Cu-O Architectures
| Synthesis Method | Resulting Architecture | Key Advantages | Research Application |
|---|---|---|---|
| Composite-Hydroxide-Mediated (CHM) | Nanocrystals (rods, flowers, triangular shapes) researchgate.net | Control over crystallite size and morphology researchgate.net | Doped semiconductors researchgate.net |
| Sonochemical Synthesis | Porous supported catalysts (core/shell structures) researchgate.net | Strong interaction between nanoparticles and support researchgate.net | Catalysis (e.g., ethylbenzene (B125841) oxidation) researchgate.net |
| In-situ Reduction | Nanocomposites (e.g., Cu-Al2O3) researchgate.net | Fine dispersion of reinforcement particles (10 nm) researchgate.netresearchgate.net | Reinforced composite materials researchgate.net |
| Impregnation | Supported nanoparticles (e.g., CuO/γ-Al2O3) nih.gov | High surface area and porosity nih.gov | Electrocatalysis (e.g., hydrazine (B178648) oxidation) nih.gov |
| Wet Chemical Precipitation | Crystalline nanostructures researchgate.net | Cost-effective; control via pH optimization researchgate.net | General nanoparticle synthesis researchgate.net |
Deeper Understanding of Complex Reaction Mechanisms via Advanced Operando Studies
Understanding how Al-Cu-O materials function under real operating conditions is crucial for designing better catalysts and devices. Advanced operando characterization techniques, which analyze materials as they are reacting, are providing unprecedented insights. Multimodal operando approaches, combining techniques like electrochemical liquid cell transmission electron microscopy with X-ray absorption spectroscopy, are being used to study the dynamic evolution of these materials. arxiv.org
A significant area of focus is the CO2 electroreduction reaction (CO2RR), where copper-based catalysts are promising for producing valuable multicarbon chemicals. arxiv.org Operando studies have revealed that inactive precatalysts, such as copper oxide, can transform into active catalysts under reaction conditions. arxiv.org These studies have unveiled the formation pathways of active sites, showing how CuO bicrystal nanowire precatalysts restructure, leading to the formation of nanocracks. arxiv.orgarxiv.org This nanocrack network evolves into a highly porous structure rich in Cu nanograins, which boosts the specific surface area and the density of active sites for producing C2+ products. arxiv.org
Similarly, operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and operando X-ray diffraction (XRD) are being employed to investigate the deactivation mechanisms of catalysts like Cu-ZnO-Al2O3 in processes such as CO2 hydrogenation, especially in the presence of contaminants like SO2. rsc.org These techniques help to elucidate poisoning and deactivation pathways by observing changes in the catalyst's structure and surface species during the reaction. rsc.org By revealing these dynamic structural and chemical transformations, operando studies provide a direct link between the material's state and its catalytic performance, guiding the rational design of more robust and efficient catalysts.
Exploration of New Functional Applications Beyond Current Scope
While Al-Cu-O compounds are established in areas like catalysis and energetic materials, future research is aimed at unlocking their potential in new and emerging fields. One such area is in advanced electronics and optoelectronics. samaterials.com Copper aluminum oxide (CuO·Al2O3) materials are being investigated for use as transparent conducting films in solar cells, as well as in optoelectronic devices like LEDs and photodetectors. samaterials.com The combination of metal and dielectric properties in AlOx/Cu multilayered nanocomposites can even produce semiconductor-like behavior, opening pathways to novel metal-dielectric based semiconductors. researchgate.net
The unique properties of Al-Cu-O nanocomposites also make them candidates for lubricant additives. espublisher.com Research has shown that CuO/Al2O3 nanocomposites, when added to lubricating oil, can significantly reduce the coefficient of friction and wear. espublisher.com This is attributed to a synergistic effect where the nanoparticles facilitate a transition from sliding to rolling friction at the interface. espublisher.com
Furthermore, the development of flexible and stretchable electronic devices represents a significant opportunity for metal-oxide thin films. aip.org The inherent properties of materials like copper oxide, combined with the stabilizing effect of alumina, could be leveraged for applications in wearable sensors, flexible displays, and energy storage devices. aip.org For example, alumina-supported copper oxide nanoparticles have already demonstrated high performance as electrocatalysts for hydrazine oxidation, a key reaction in direct hydrazine fuel cells, which are considered an efficient energy generation technology. nih.gov Exploring these and other novel applications will require continued innovation in material synthesis and a deeper understanding of the structure-property relationships in the Al-Cu-O system.
Integration of Advanced Computational Methods with Experimental Design
The synergy between computational modeling and experimental research is accelerating the discovery and optimization of Al-Cu-O materials. Advanced computational methods allow for the prediction of material properties and reaction behaviors, guiding experimental efforts and reducing the time and cost associated with trial-and-error approaches. nih.gov
Molecular dynamics (MD) simulations are being used to explore atomic-level mechanisms, such as the diffusion of copper in amorphous aluminum oxide, which is critical for applications like Conductive Bridging Random Access Memories (CBRAM). researchgate.netnih.gov These simulations can model complex processes like the formation of conductive filaments and the oxidation of copper surfaces. researchgate.netaps.org First-principles modeling techniques can quantify key parameters like the enthalpy of injection and diffusion kinetics of ions within the oxide matrix. researchgate.net
Finite Element Analysis (FEA) is another powerful tool used to understand macroscopic behavior. nih.govnih.gov It can predict thermo-mechanical coupling during processes like ultrasonic welding of copper and aluminum and help model the deformation evolution in composite microstructures under load. nih.govnih.gov For nanothermite reactions, continuum modeling can capture porosity effects and convective heat transfer, which are difficult to probe experimentally. uwaterloo.ca
This integrated approach, where computational screening guides high-throughput robotic synthesis and experimental results feed back to refine computational models, creates a powerful discovery loop. nih.gov This workflow enables the exploration of vast chemical spaces, such as predicting stable ternary compounds (e.g., MAX phases) that could outperform traditional materials in future interconnect applications. imec-int.com
Table 2: Integration of Computational Methods in Al-Cu-O Research
| Computational Method | Research Focus | Key Insights |
|---|---|---|
| Molecular Dynamics (MD) | Ion diffusion in a-Al2O3; Oxidation processes researchgate.netaps.org | Diffusion kinetics, activation energies, atomic-level mechanism of oxidation researchgate.netaps.org |
| Finite Element Analysis (FEA) | Mechanical properties of composites; Thermo-mechanical coupling nih.govnih.gov | Stress distribution, deformation evolution, temperature prediction nih.govnih.gov |
| Density Functional Theory (DFT) | Ion injection into Al2O3; Active sites in catalysts researchgate.netacs.org | Enthalpy of injection, identification of catalytically active sites researchgate.netacs.org |
| Continuum Modeling | Combustion of Al/CuO nanothermite uwaterloo.ca | Role of porosity and gas generation in combustion wave propagation uwaterloo.ca |
| Ab-initio Simulations | Screening for new conductor materials imec-int.com | Identification of promising binary and ternary alloys (e.g., AlCu, AlNi) imec-int.com |
Addressing Challenges in Long-Term Stability and Performance Enhancement
Ensuring the long-term stability and sustained performance of Al-Cu-O materials, particularly under harsh operating conditions, remains a critical challenge. A primary degradation mechanism for copper-based catalysts at high temperatures is sintering, where nanoparticles agglomerate, reducing the active surface area and catalytic activity. acs.orgcandcs.de A key strategy to combat this is the use of thermally stable carrier materials. candcs.de Aluminum oxide (alumina) is frequently used as a stabilizer or support, as it can mitigate sintering and improve the thermal stability of the copper species. candcs.descielo.br
Another approach to enhance stability involves creating specific nanostructures. Core-shell structures, where a protective shell passivates a reactive core, have shown promise. researchgate.net For Al/CuO nanothermites, surface functionalization can create a core-shell structure that provides enhanced resistance to humidity, allowing the material to retain as much as 88% of its energy after a month of air exposure. researchgate.netresearchgate.net Similarly, passivating thin copper films with an ultrathin (0.8 nm) layer of aluminum has been shown to dramatically improve long-term stability against air oxidation. frontiersin.org The aluminum spontaneously segregates to the grain boundaries of the copper film, forming a ternary oxide that "plugs" the sites most vulnerable to oxidation. frontiersin.org
For electrocatalysts, stability is challenged by the dynamic electrochemical environment. Hybrid organic/inorganic alumina shells have been developed to encapsulate copper nanocrystals. nih.gov This shell can lock a portion of the copper surface in a reduction-resistant Cu2+ state, which inhibits the redox processes responsible for the structural reconstruction and degradation of the catalyst during the CO2 reduction reaction. nih.gov The stability of copper oxide films themselves is also a concern; studies show that stability increases with the temperature used during thermal oxidation, resulting in materials less susceptible to surface changes over time. mdpi.com Future work will continue to focus on these and other innovative strategies to design Al-Cu-O materials that are not only highly active but also durable enough for practical, long-term applications.
Q & A
Basic Question
- Detailed Protocols : Publish step-by-step synthesis procedures (e.g., sol-gel vs. solid-state methods) with exact precursor ratios and thermal profiles .
- Characterization Standards : Report XRD parameters (e.g., scan rates, wavelength) and purity metrics (e.g., ICP-OES results) for all batches .
- Open Data : Share raw diffraction files and thermodynamic data in repositories like Zenodo for independent verification .
How can spectroscopic data be integrated with thermodynamic modeling for phase analysis?
Advanced Question
- Multimodal Spectroscopy : Combine Raman, FTIR, and XPS to correlate local bonding environments with phase diagrams .
- CALPHAD Modeling : Input experimental enthalpy data (from DSC) into CALPHAD software to refine Gibbs energy parameters for Cu-Al-O systems .
- Bayesian Statistics : Use probabilistic models to quantify uncertainty in phase boundary predictions derived from conflicting datasets .
What methodological frameworks address challenges in linking experimental and computational data?
Advanced Question
- Ontology Development : Create standardized metadata schemas for synthesis conditions and computational parameters to enable cross-study comparisons .
- Workflow Automation : Implement AI-driven platforms (e.g., COMSOL with ML modules) to synchronize DFT simulations with real-time experimental adjustments .
- Ethical Data Sharing : Obtain informed consent for data reuse and adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for published datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
